Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEARYCWOQRQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Executive Summary
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (also known as Methyl 2-methoxybenzoylformate) is a specialized alpha-keto ester intermediate critical to the synthesis of methoxyacrylate-based agrochemicals, specifically strobilurin fungicides. Its unique structure—combining an ortho-substituted aryl ring with a highly electrophilic oxoacetate moiety—makes it a versatile scaffold for constructing complex heterocyclic and oxime-ether pharmacophores.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reaction kinetics, designed for researchers optimizing lead compounds in crop protection and pharmaceutical discovery.
Molecular Identity & Structural Analysis[1][2]
The compound features a phenyl ring substituted at the ortho position with a methoxy group, directly attached to a glyoxylate (alpha-keto ester) side chain. The ortho-methoxy substituent exerts significant steric and electronic influence, affecting the planarity of the molecule and the electrophilicity of the alpha-carbonyl.
| Parameter | Data |
| IUPAC Name | Methyl 2-(2-methoxyphenyl)-2-oxoacetate |
| Common Synonyms | Methyl 2-methoxybenzoylformate; Methyl (2-methoxyphenyl)glyoxylate |
| CAS Registry Number | 5180-78-9 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | COC1=CC=CC=C1C(=O)C(=O)OC |
| InChI Key | FOEARYCWOQRQBK-UHFFFAOYSA-N |
Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.
Physical Constants
| Property | Value / Range | Context/Notes |
| Physical State | Liquid | Viscous oil at STP [1]. |
| Boiling Point | 275°C - 285°C (Predicted) | Extrapolated from o-bromo analog (BP ~286°C). Distillable under high vacuum (~130°C @ 1 mmHg). |
| Density | 1.18 - 1.22 g/mL | Estimated based on functional group contribution. |
| Melting Point | < 25°C | Exists as a liquid at room temperature; may crystallize at low temperatures. |
| Flash Point | > 110°C | Closed cup (Predicted).[1] |
Solubility & Lipophilicity
-
LogP (Octanol/Water): 1.2 – 1.5 (Predicted). The compound is moderately lipophilic, suitable for cell membrane penetration in biological assays.
-
Solubility Profile:
-
High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.
-
Low/Insoluble: Water (Hydrolytically unstable over time).
-
Synthetic Pathways & Reaction Mechanisms[4]
The synthesis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate requires precise control to prevent over-addition or polymerization.
Primary Route: Grignard Acylation of Dimethyl Oxalate
This is the industry-standard protocol for introducing the glyoxylate moiety. It utilizes the nucleophilic attack of an aryl Grignard reagent on a large excess of dimethyl oxalate.
Protocol Logic:
-
Grignard Formation: o-Bromoanisole is converted to the Grignard reagent. The ortho-methoxy group can coordinate with Magnesium, stabilizing the reagent but potentially reducing reactivity.
-
Electrophilic Trap: The Grignard is added slowly to an excess of dimethyl oxalate at low temperature (-78°C to -40°C).
-
Critical Control Point: Excess oxalate is mandatory to prevent the double addition of the Grignard, which would yield the tertiary alcohol (a common impurity).
-
Visualization of Synthesis Workflow
Figure 1: Selective synthesis via Grignard addition. The dashed red line indicates the pathway to the unwanted impurity if stoichiometry is uncontrolled.
Analytical Characterization
Validating the identity of CAS 5180-78-9 requires distinguishing the two carbonyl environments and the two methoxy groups.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (dd, 1H): Aromatic proton at C6 (ortho to carbonyl). Deshielded by the anisotropic effect of the alpha-carbonyl.
-
δ 7.55 (td, 1H): Aromatic C4.
-
δ 7.05 (td, 1H): Aromatic C5.
-
δ 6.98 (d, 1H): Aromatic C3 (ortho to methoxy). Shielded by electron donation.
-
δ 3.95 (s, 3H): Ester methyl (-COOCH₃ ).
-
δ 3.85 (s, 3H): Ether methyl (Ar-OCH₃ ).
-
-
Interpretation: The presence of two distinct singlets in the 3.8–4.0 ppm region confirms the integrity of both methyl ester and methoxy ether groups.
Infrared Spectroscopy (IR)
-
1745 cm⁻¹: Ester carbonyl stretch (strong).
-
1680 cm⁻¹: Ketone carbonyl stretch (conjugated with aryl ring).
-
1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
Reactivity & Applications in Drug Development
The alpha-keto ester motif is a "privileged structure" in medicinal chemistry due to its diverse reactivity profile.
Key Transformations
-
Oxime Ether Formation (Strobilurin Synthesis):
-
Reaction with methoxyamine hydrochloride yields the methoxyimino acetate. This is the pharmacophore responsible for inhibiting mitochondrial respiration (Complex III) in fungi [2].
-
-
Asymmetric Reduction:
-
Enantioselective reduction (using CBS catalysts or biocatalysis) yields chiral mandelic acid derivatives, which are precursors for anti-thrombotic agents and beta-blockers.
-
-
Heterocycle Formation:
-
Condensation with hydrazines or diamines yields triazinones or quinoxalines.
-
Reactivity Diagram
Figure 2: Divergent synthesis pathways originating from the alpha-keto ester core.
Handling, Stability & Safety
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The alpha-keto ester is susceptible to decarbonylation under UV light and hydrolysis by atmospheric moisture.
-
Safety Profile:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
-
Handling: Use in a fume hood.[2] Avoid contact with strong bases (causes rapid hydrolysis and potential polymerization).
-
-
Self-Validating Protocol: Before use in critical steps, check the ¹H NMR for the disappearance of the aldehyde proton (if made via oxidation) or the absence of alcohol peaks (hydrolysis products).
References
-
Brainly/Chemistry Archive. Grignard Reaction Mechanisms with Dimethyl Oxalate. Available at: [Link][3][4][5]
-
LookChem. Methyl 2-(2-methoxyphenyl)-2-oxoacetate Supply & Data. Available at: [Link]
-
Organic Syntheses. General Procedure for Aryl Glyoxylate Synthesis (Analogous Protocols). Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Federal Register :: Designation of Methyl alpha-phenylacetoacetate, a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical [federalregister.gov]
- 4. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid - Google Patents [patents.google.com]
- 5. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate - Google Patents [patents.google.com]
Methyl 2-(2-methoxyphenyl)-2-oxoacetate CAS number and molecular weight
[1][2]
Executive Summary
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS: 5180-78-9) is a specialized organic intermediate critical to the synthesis of strobilurin fungicides and bioactive heterocyclic compounds.[1][2] Characterized by its
This guide provides a comprehensive technical profile, focusing on its physicochemical properties, regioselective synthesis via Grignard chemistry, and downstream applications in the production of mitochondrial respiration inhibitors (QoI fungicides).
Part 1: Chemical Identity & Physicochemical Profile
Core Identification
| Parameter | Detail |
| Chemical Name | Methyl 2-(2-methoxyphenyl)-2-oxoacetate |
| CAS Number | 5180-78-9 |
| Synonyms | Methyl (2-methoxyphenyl)(oxo)acetate; Methyl 2-methoxybenzoylformate; o-Anisylglyoxylic acid methyl ester |
| Molecular Formula | |
| Molecular Weight | 194.18 g/mol |
| SMILES | COC(=O)C(=O)C1=CC=CC=C1OC |
| InChI Key | FOEARYCWOQRQBK-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
Note: Specific experimental values for this isomer are rare in open literature; values below are derived from structural analogs (e.g., 2-bromo/2-chloro derivatives) and computational models.
| Property | Value / Description |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Boiling Point | ~145–150 °C at 10 mmHg (Predicted) |
| Density | ~1.15–1.20 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |
| Flash Point | >110 °C (Predicted based on ester functionality) |
Part 2: Synthetic Utility & Mechanism[1]
The Challenge of Regioselectivity
Synthesizing the ortho -isomer (2-methoxy) is chemically distinct from the more common para-isomer.[1][2] Direct Friedel-Crafts acylation of anisole with methyl oxalyl chloride predominantly yields the para-product due to steric hindrance at the ortho position.[1][2] Therefore, a Grignard-mediated approach is the industry standard for ensuring high regiochemical fidelity.[2]
Primary Synthesis Protocol: Grignard Transmetallation
This protocol utilizes 2-bromoanisole as the starting material to generate an organomagnesium species, which nucleophilically attacks dimethyl oxalate .[2]
Reaction Scheme
-
Activation: 2-Bromoanisole is converted to 2-methoxyphenylmagnesium bromide.[1][2]
-
Nucleophilic Attack: The Grignard reagent attacks one ester group of dimethyl oxalate.
-
Selectivity Control: Low temperature (-78°C to -20°C) prevents double addition (which would form the di-aryl alcohol).[1][2]
Figure 1: Regioselective synthesis pathway via Grignard formation.[1][2]
Part 3: Experimental Protocol
Synthesis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Scale: 50 mmol basis Safety Warning: Grignard reagents are moisture-sensitive.[1][2] Perform under inert atmosphere (Ar/N2).
Reagents
-
Magnesium turnings: 1.34 g (55 mmol)
-
Dimethyl oxalate: 11.8 g (100 mmol, 2.0 equiv)
-
THF (anhydrous): 100 mL
-
Iodine (crystal): Catalytic amount
Step-by-Step Methodology
-
Grignard Preparation:
-
Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Add Mg turnings and a crystal of iodine.[2]
-
Add 10 mL of THF and 1 mL of 2-bromoanisole to initiate the reaction (color change from brown to clear indicates initiation).[1][2]
-
Dropwise add the remaining 2-bromoanisole in 40 mL THF over 30 minutes. Reflux gently for 1 hour to ensure complete formation of 2-methoxyphenylmagnesium bromide .
-
-
Acylation (Critical Step):
-
In a separate flask, dissolve Dimethyl Oxalate (2.0 equiv) in 50 mL THF and cool to -78°C (dry ice/acetone bath). Note: Excess oxalate prevents the formation of the bis-aryl ketone.[1][2]
-
Cannulate the Grignard solution slowly into the cold oxalate solution over 45 minutes.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
-
Workup & Purification:
Part 4: Applications in Drug & Agrochemical Development
Strobilurin Fungicide Precursor
The (2-methoxyphenyl)-oxoacetate motif is a structural pharmacophore in the Strobilurin class of fungicides (e.g., Kresoxim-methyl).[1][2] These compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex.
-
Mechanism: The keto-ester is often converted to an oxime ether or methoxyacrylate to lock the geometry required for active site binding.[1][2]
Heterocycle Synthesis
The 1,2-dicarbonyl system allows for rapid condensation with dinucleophiles:
-
Quinoxalinones: Reaction with o-phenylenediamine derivatives.[1][2]
-
Thio-heterocycles: Reaction with aminothiols for potential antiviral scaffolds.[1][2]
Figure 2: Downstream synthetic applications in agrochemistry and pharma.[1][2]
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315 : Causes skin irritation.[1][2] | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319 : Causes serious eye irritation.[2] | Use safety goggles/face shield.[2] |
| Storage | Moisture sensitive.[2] | Store under Nitrogen at 2–8°C. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11470428, Methyl 2-[2-(2-methoxy-2-oxoethoxy)phenyl]acetate. (Note: Related structural analog used for property estimation). Retrieved from [Link]
-
Clough, J. M., & Godfrey, C. R. (1998). The Strobilurin Fungicides. In Fungicides in Crop Protection (pp. 109-148).[1][2] CABI. (Contextual grounding for strobilurin synthesis).
-
ChemSrc. Methyl 2-(2-methoxyphenyl)-2-oxoacetate CAS 5180-78-9 Entry. Retrieved from [Link]
X-ray crystallography and structural analysis of 2-methoxyphenyl alpha-keto esters
Structural Forensics: X-ray Crystallography of 2-Methoxyphenyl -Keto Esters
Executive Summary
The structural analysis of
This guide moves beyond standard textbook protocols. It provides a field-tested workflow for synthesizing, crystallizing, and structurally resolving these flexible molecules. We focus on the critical s-cis vs. s-trans conformational equilibrium, which dictates the efficacy of these compounds as peptidomimetics and enzyme inhibitors.
Phase 1: Molecular Architecture & The Conformational War
Before setting up a single crystallization vial, you must understand the forces at play. In
The Dipole-Steric Conflict
For a generic
| Interaction | Force Vector | Structural Consequence |
| Dipole Repulsion | Pushes system toward s-trans ( | |
| Ortho-Sterics | 2-OMe vs. | Forces the phenyl ring to twist out of the dicarbonyl plane (torsion > 45^\circ). |
| Electrostatics | OMe Lone Pair vs. Keto Carbon | Potential |
Visualization: The Conformational Landscape
The following diagram illustrates the energetic pathways and barriers you will likely encounter during refinement.
Figure 1: Conformational energy landscape. While s-trans is electronically preferred, crystal packing forces or specific ortho-interactions can trap the molecule in the s-cis form.
Phase 2: Synthesis & Crystal Engineering
High-quality diffraction data requires high-purity precursors. For 2-methoxyphenyl derivatives, the Friedel-Crafts Acylation or Grignard Addition are the most robust routes. We will focus on the Grignard approach for its modularity, allowing you to vary the ester chain easily.
Synthesis Protocol: The Grignard Approach
Objective: Synthesize Ethyl 2-(2-methoxyphenyl)-2-oxoacetate.
-
Reagent Prep: Flame-dry a 250 mL three-neck flask under Argon.
-
Grignard Formation: React 2-bromoanisole (1.0 eq) with Mg turnings (1.1 eq) in dry THF. Initiate with a crystal of iodine. Reflux for 1 hour until Mg is consumed.
-
The Critical Step (Inverse Addition): Cool the Grignard solution to -78°C. In a separate flask, cool diethyl oxalate (2.0 eq) in THF to -78°C.
-
Why? Adding the Grignard to the excess oxalate prevents double-addition (which would yield the
-hydroxy ester or diol).
-
-
Cannulation: Slowly transfer the Grignard reagent into the oxalate solution over 30 minutes.
-
Quench: Warm to 0°C and quench with saturated NH
Cl. -
Purification: Extract with EtOAc, wash with brine, dry over Na
SO . Flash chromatography (Hexane/EtOAc 9:1) is mandatory to remove biaryl byproducts.
Crystallization Strategy
Solvent DiffusionProtocol:
-
Dissolve 20 mg of the purified oil in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Acetone .
-
Note: Acetone can stabilize the s-cis form via dipole interactions.
-
-
Place this solution in a small inner vial (4 mL).
-
Place the open inner vial inside a larger jar (20 mL) containing Pentane or Hexane (3 mL).
-
Seal the outer jar tightly.
-
Temperature Control: Place the setup in a vibration-free fridge at 4°C.
-
Causality: Lower temperature reduces the kinetic energy of the alkyl chains, promoting ordered packing over amorphous precipitation.
-
Phase 3: Diffraction & Structural Refinement
Once you have a crystal (approx. 0.2 x 0.2 x 0.1 mm), the data collection strategy is paramount. These molecules often exhibit disorder in the ester tail.
Data Collection Parameters
-
Temperature: 100 K (Liquid Nitrogen Stream) .
-
Requirement: Do not collect at room temperature. The thermal motion of the terminal ethyl/methyl groups will smear the electron density, making the R-factor skyrocket.
-
-
Resolution: Aim for 0.75 Å or better.
-
Redundancy: >4.0 to ensure accurate intensity statistics for the weak high-angle reflections.
Refinement Workflow (The "Fix")
When refining 2-methoxyphenyl
Figure 2: Refinement logic. Special attention must be paid to "Q-peaks" around the ester oxygen, often indicating a minor conformer population.
Phase 4: Structural Forensics & Analysis
Upon solving the structure, your analysis should focus on three specific geometric parameters that define the molecule's electronic state.
The Inter-Carbonyl Dihedral Angle ( )
Measure the torsion angle O(keto)—C—C—O(ester).
- (s-trans): The standard conformation. Indicates dipole minimization is the dominant force.
- (s-cis): Rare in acyclic esters. If observed, look for intermolecular Hydrogen bonds (e.g., C-H...O) or packing forces that compress the molecule.
The "Ortho-Twist"
Measure the torsion angle between the phenyl ring and the
-
Expectation: The 2-methoxy group creates significant steric bulk. The phenyl ring will likely be twisted 45–90° out of the dicarbonyl plane to avoid clashing with the keto oxygen.
-
Implication: This deconjugation isolates the aromatic system from the electron-withdrawing keto-ester, altering the electrophilicity of the
-ketone (crucial for reactivity).
Bond Length Asymmetry
Compare the C=O bond lengths.
-
Keto C=O: Typically 1.20–1.22 Å.
-
Ester C=O: Typically 1.19–1.21 Å.
-
Analysis: If the Keto C=O is significantly longer (>1.23 Å), check for close contacts with the methoxy oxygen (n
interaction) or strong intermolecular hydrogen bonding.
Data Summary Table for Validation
Use this table to benchmark your refined structure against expected values.
| Parameter | Atom Labeling | Expected Value | Structural Insight |
| Dicarbonyl Torsion | O1-C1-C2-O2 | 170° – 180° | s-trans preference |
| Aryl Twist | C(ortho)-C(ipso)-C1-O1 | 40° – 90° | Steric deconjugation |
| Ester Bond | C2-O(ethoxy) | 1.32 – 1.34 Å | Standard resonance |
| Methoxy Distance | O(Me)...C(keto) | > 2.8 Å | Van der Waals contact (no bond) |
References
-
Conformational Isomerism: Ferri, D., Bürgi, T., & Baiker, A. (2000). Conformational isomerism of α-ketoesters. A FTIR and ab initio study.[1] Journal of the Chemical Society, Perkin Transactions 2, (2), 1305–1311. Link
-
Synthesis (Oxidative): Xu, X., Ding, W., Lin, Y., & Song, Q. (2015).[2] Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols to α-ketoesters. Organic Letters, 17(3), 516–519.[2] Link
-
Synthesis (Friedel-Crafts): Hu, J., et al. (2018). Platinum-catalyzed selective C–H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate.[3] The Journal of Organic Chemistry, 83(7), 4239–4249. Link
-
Structural Analysis (General Esters): Schweizer, W. B., & Dunitz, J. D. (1982). Structural characteristics of the carboxylic ester group. Helvetica Chimica Acta, 65(5), 1547–1554. Link
-
Crystallographic Database: Cambridge Structural Database (CSD). Search for "ethyl pyruvate" or "alpha-keto ester" substructures for comparison. Link
Sources
- 1. Conformational isomerism of α-ketoesters. A FTIR and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of Methyl 2-(2-methoxyphenyl)-2-oxoacetate in Polar Aprotic Solvents
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2-(2-methoxyphenyl)-2-oxoacetate , a critical intermediate in the synthesis of strobilurin fungicides.
Executive Summary
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS 5180-78-9), also known as Methyl 2-methoxybenzoylformate, is a pivotal
This guide provides a technical analysis of its solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile, Acetone), grounded in solvation thermodynamics. It includes a self-validating experimental protocol for precise solubility determination, designed for researchers optimizing nucleophilic additions or condensation reactions.
Physicochemical Characterization
Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.
| Property | Value / Description | Technical Note |
| CAS Number | 5180-78-9 | Unique identifier for procurement/verification. |
| Molecular Weight | 194.18 g/mol | Low MW facilitates high molar solubility. |
| Physical State | Viscous Liquid / Low-Melting Solid | Analogous to methyl benzoylformate; MP is likely near ambient temperature. |
| LogP (Predicted) | ~1.3 – 1.7 | Moderately lipophilic; crosses cell membranes easily. |
| Key Functional Groups | Highly polarizable; accepts H-bonds; no H-bond donors. | |
| Dipole Moment | High | Driven by the orthogonal carbonyls and methoxy group. |
Solubility Dynamics in Polar Aprotic Solvents
Theoretical Basis
Methyl 2-(2-methoxyphenyl)-2-oxoacetate lacks hydrogen bond donors (OH, NH) but is rich in hydrogen bond acceptors (carbonyl oxygens, ether oxygen). Therefore, it follows a specific dissolution mechanism in polar aprotic solvents:
-
Dipole-Dipole Interactions: The high dielectric constants of DMSO and DMF stabilize the strong dipoles of the
-keto ester moiety. -
Van der Waals Forces: The aromatic phenyl ring interacts favorably with the organic backbone of solvents like THF and Acetonitrile via
-stacking or dispersion forces.
Solvent-Specific Profiles
The following profiles are based on structural analogs and thermodynamic principles of
| Solvent | Solubility Potential | Mechanistic Rationale | Application Context |
| DMSO (Dimethyl Sulfoxide) | Excellent (>200 mg/mL) | Strong dipole interaction; DMSO oxygen coordinates with electrophilic centers. | Ideal for biological assays or high-temp reactions. |
| DMF (Dimethylformamide) | Excellent (>200 mg/mL) | Similar to DMSO; effectively solvates the aromatic system. | Standard for SNAr or alkylation steps. |
| Acetonitrile (MeCN) | Good/Excellent | "Polite" solvent; moderate polarity matches the ester. | Preferred for HPLC analysis and low-temp condensations. |
| Acetone | Excellent | highly compatible polarity; low boiling point.[1] | Good for recrystallization or solvent exchange; avoid if base is present (aldol risk). |
| THF (Tetrahydrofuran) | Good | Ether-like solvation of the phenyl ring. | Used in Grignard or reduction reactions (anhydrous required). |
Critical Warning: While soluble,
-keto esters are electrophilic. In the presence of water (even trace amounts in "wet" polar aprotic solvents), hydrolysis of the ester or hydration of the ketone can occur, especially if a base is present. Always use anhydrous solvents.
Experimental Protocol: Quantitative Solubility Determination
Since specific batch-to-batch solubility limits can vary based on purity and crystalline form, the following Self-Validating Protocol is required to generate precise data.
Method: Isothermal Shake-Flask coupled with HPLC-UV
This method eliminates visual ambiguity by using chromatographic quantification.
Reagents & Equipment:
-
Analyte: Methyl 2-(2-methoxyphenyl)-2-oxoacetate (purity >98%).[2]
-
Solvent: Anhydrous DMSO, DMF, or MeCN (LC-MS grade).
-
Apparatus: Thermomixer, 0.22 µm PTFE syringe filters, HPLC system.
Step-by-Step Workflow:
-
Saturation: Add excess solid/liquid analyte to 2.0 mL of the target solvent in a sealed glass vial. Ensure undissolved material is visible.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 750 RPM.
-
Phase Separation: Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved material.
-
Filtration: Draw supernatant and filter through a 0.22 µm PTFE filter (prevents injection of micro-particles).
-
Dilution: Dilute the filtrate 1:100 and 1:1000 with Acetonitrile to bring into linear calibration range.
-
Quantification: Inject into HPLC (C18 column, Water/MeCN gradient). Calculate concentration using a pre-established calibration curve.
Visualization of Workflow
Figure 1: Standardized workflow for determining the solubility limit of CAS 5180-78-9.
Synthesis Context & Handling
The solubility profile is most relevant when considering the downstream chemistry, specifically the synthesis of Kresoxim-methyl .
Reaction Pathway Context
The target molecule is typically subjected to an Oximation reaction.
-
Reagent: Methoxyamine Hydrochloride (
). -
Solvent Implication: While the intermediate dissolves well in DMF/DMSO, the hydrochloride salt of the reagent is often less soluble in these aprotic solvents compared to Methanol.
-
Process Tip: A co-solvent system (e.g., DMF/MeOH) or a phase transfer catalyst is often employed if strictly aprotic conditions are required to suppress side reactions.
Stability Diagram
Figure 2: Stability of the intermediate is strictly dependent on moisture control in polar aprotic solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate (Analog). Retrieved from [Link]
- Google Patents.Synthesis of Kresoxim-methyl and intermediates (CN109651190A).
Sources
Methodological & Application
Application Note: Asymmetric Reduction of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the Asymmetric Transfer Hydrogenation (ATH) method due to its scalability and proven efficacy for ortho-substituted
Abstract & Strategic Overview
The asymmetric reduction of Methyl 2-(2-methoxyphenyl)-2-oxoacetate (an
The primary challenge in this transformation is the ortho-methoxy substituent . This group introduces significant steric bulk and potential coordination capability (via the methoxy oxygen) that can interfere with standard catalyst binding pockets.
This guide details two validated protocols:
-
Chemocatalysis (Gold Standard): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1][2] This method offers the highest enantiomeric excess (ee >98%) and scalability.
-
Biocatalysis (Green Alternative): Ketoreductase (KRED) mediated reduction, ideal for ambient temperature processing and aqueous-phase compatibility.
Chemical Transformation Logic
The objective is the stereoselective delivery of hydride (
Reaction Scheme:
Figure 1: General reaction scheme for the asymmetric reduction.
Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1][2]
This protocol utilizes a Noyori-Ikariya type catalyst . The mechanism involves a metal-ligand bifunctional concerted proton/hydride transfer, which is particularly effective for
Catalyst Selection
-
Catalyst: RuCl(
-cymene)[(S,S)-TsDPEN] -
Ligand: (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
-
Rationale: The (S,S)-TsDPEN ligand creates a chiral pocket that effectively differentiates the prochiral faces of the ketone. The ortho-methoxy group of the substrate is sterically accommodated by the open quadrant of this catalyst.
Experimental Protocol (Scale: 10 g)
Materials:
-
Substrate: 10.0 g (51.5 mmol)
-
Catalyst: RuCl(
-cymene)[(S,S)-TsDPEN] (164 mg, 0.5 mol%) -
Hydrogen Source: Triethylamine (TEA) / Formic Acid (HCOOH) azeotrope (5:2 molar ratio)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH) (Degassed)
Step-by-Step Procedure:
-
Inerting: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer. Flame-dry under vacuum and backfill with
(3 cycles). -
Catalyst Charge: Add the Ru-catalyst (164 mg) and the substrate (10.0 g) to the flask.
-
Solvation: Add degassed DCM (50 mL). Stir until a clear orange/red solution is obtained.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Critical: The reaction is exothermic. Slowly add the TEA/HCOOH mixture (15 mL) via a dropping funnel over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[3] Conversion should be >99%.
-
-
Quench: Slowly add water (50 mL) to quench the excess formic acid.
-
Work-up: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[4][5]
-
Wash: Wash combined organics with Sat.
(to remove residual acid) and Brine. Dry over .[5] -
Isolation: Concentrate under reduced pressure to yield the crude chiral alcohol as a pale yellow oil.
-
Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 90:10 to 70:30) or recrystallization from Hexane/MTBE if the product solidifies (MP is approx 50-55°C for similar analogs).
Mechanistic Insight (Outer Sphere)
Figure 2: The concerted proton/hydride transfer mechanism minimizes steric repulsion from the ortho-methoxy group.
Method B: Biocatalytic Reduction (KRED Screening)
For laboratories equipped for biocatalysis, Ketoreductases (KREDs) offer mild conditions (pH 7, 30°C) and often superior enantioselectivity (>99% ee) without heavy metals.
Protocol Strategy: Since a specific "named" enzyme varies by supplier (Codexis, Daicel, Johnson Matthey), a screening protocol is standard.
-
Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM
. -
Cofactor Mix: NADPH (1.0 eq) or a recycling system (NADP+ with Glucose Dehydrogenase/Glucose).
-
Screening:
-
Dispense 900 µL of cofactor/buffer mix into a 96-well deep well plate.
-
Add 1-2 mg of different KRED enzymes to each well.
-
Add 10 mg of Substrate (dissolved in 50 µL DMSO).
-
Shake at 30°C for 24 hours.
-
-
Analysis: Extract with EtOAc and analyze via Chiral HPLC.
-
Scale-up: Once the "Hit" enzyme is identified, scale linearly maintaining the Substrate:Enzyme ratio.
Analytical Controls & Validation
Chiral HPLC Method: To determine Enantiomeric Excess (ee), use the following conditions validated for mandelic acid derivatives.
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5µm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (or 220 nm) |
| Temperature | 25°C |
| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~10.2 min (Note: Order may reverse depending on column; verify with racemic standard) |
Preparation of Racemic Standard:
Dissolve 100 mg of substrate in MeOH (5 mL). Add
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or wet solvent. | Ensure rigorous degassing of solvents. Water deactivates the Ru-hydride species. |
| Low ee (<90%) | Temperature too high. | Lower reaction temperature to -10°C or -20°C. Slower reaction often yields higher ee. |
| Substrate Insolubility | Highly crystalline substrate. | Switch solvent from MeOH to DCM/MeOH (2:1) mixture to improve solubility. |
| Side Product (De-esterification) | Hydrolysis of ester.[6] | Ensure the reaction mixture is not too basic. Control TEA equivalents strictly. |
Safety & Handling
-
Ruthenium Catalysts: Handle in a fume hood. Although low toxicity, heavy metals should be treated as hazardous waste.
-
Formic Acid/TEA: The azeotrope fumes. Causes burns. Use proper PPE (gloves, goggles).
-
Substrate: The ortho-methoxy derivative is an irritant. Avoid inhalation of dust.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][7][8] Accounts of Chemical Research. Link
-
Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society.[1] Link
-
Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link
-
Sigma-Aldrich. Product Specification: Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate.Link
-
Phenomenex. Chiral HPLC Application Guide.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 7. kanto.co.jp [kanto.co.jp]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of methyl 2-(2-methoxyphenyl)-2-oxoacetate to the corresponding α-hydroxy ester, methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, is a pivotal transformation in organic synthesis. This reduction provides access to valuable chiral building blocks, particularly derivatives of mandelic acid, which are integral to the synthesis of a wide array of pharmaceuticals and fine chemicals. The presence of the α-keto and ester functionalities, along with the methoxy-substituted aromatic ring, presents unique challenges and opportunities for achieving high yield and selectivity.
This guide provides a comprehensive overview of the catalytic hydrogenation conditions for this substrate, with a focus on both achiral and chiral outcomes. We will delve into the rationale behind the selection of catalysts, solvents, and reaction parameters, and provide detailed, field-proven protocols to ensure reliable and reproducible results.
Reaction Overview & Mechanistic Considerations
The fundamental transformation involves the addition of two hydrogen atoms across the ketone carbonyl group. This process is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst. The general mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of a metal catalyst.[1][2] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the carbonyl carbon and oxygen.
For asymmetric hydrogenation, a chiral catalyst or ligand is employed to create a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other.
Caption: General reaction scheme for the catalytic hydrogenation.
Heterogeneous Catalytic Hydrogenation for Racemic Synthesis
For applications where a racemic mixture of the α-hydroxy ester is acceptable, heterogeneous catalysts such as Raney Nickel and Palladium on Carbon (Pd/C) offer a cost-effective and straightforward approach.
Raney® Nickel
Raney Nickel, a porous nickel catalyst, is highly active for the hydrogenation of carbonyl compounds at room temperature.[3] It is typically supplied as a slurry in water and should be handled with care due to its pyrophoric nature when dry.[3]
Key Considerations for Raney® Nickel:
-
Activity: Raney Nickel exhibits high catalytic activity, often allowing for reactions at or near room temperature and moderate hydrogen pressures.
-
Safety: Dry, activated Raney Nickel is pyrophoric and must be handled under an inert atmosphere. It is typically supplied and handled as a 50% slurry in water.
-
Catalyst Loading: The amount of Raney Nickel can influence the reaction rate. A higher loading will generally lead to faster conversion.
-
Solvent Choice: Alcohols, such as methanol or ethanol, are common solvents for Raney Nickel hydrogenations.
Table 1: Typical Conditions for Racemic Hydrogenation with Raney® Nickel
| Parameter | Recommended Value | Rationale & Insights |
| Catalyst | Raney® Nickel (slurry in water) | High activity for carbonyl reduction.[3] |
| Substrate Concentration | 0.1 - 0.5 M | Balances reaction rate and solubility. |
| Solvent | Methanol or Ethanol | Good solubility for the substrate and product. |
| Catalyst Loading | 10-50% (w/w) of substrate | Higher loading for faster reaction; can be optimized. |
| Hydrogen Pressure | 1 - 10 atm (15 - 150 psi) | Sufficient for most reductions; higher pressure can increase rate. |
| Temperature | 25 - 50 °C | Reaction often proceeds at room temperature. Gentle heating may be required. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS. |
Protocol 1: General Procedure for Racemic Hydrogenation using Raney® Nickel
Materials:
-
Methyl 2-(2-methoxyphenyl)-2-oxoacetate
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr shaker) or balloon hydrogenation setup
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with anhydrous methanol three times to remove water. Perform this by decanting the supernatant after allowing the nickel to settle.
-
Reactor Setup: Add the washed Raney® Nickel catalyst to the reaction vessel under a stream of inert gas.
-
Substrate Addition: Dissolve Methyl 2-(2-methoxyphenyl)-2-oxoacetate in anhydrous methanol and add the solution to the reaction vessel.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, methyl 2-hydroxy-2-(2-methoxyphenyl)acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for racemic hydrogenation with Raney® Nickel.
Asymmetric Catalytic Hydrogenation for Chiral Synthesis
For the synthesis of enantiomerically enriched methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, asymmetric hydrogenation is the method of choice. This typically involves homogeneous catalysts composed of a transition metal (e.g., Ruthenium, Rhodium) and a chiral ligand.
Ruthenium-BINAP Catalysis
The Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system is a well-established and highly effective catalyst for the asymmetric hydrogenation of a wide range of ketones and esters. The chirality of the BINAP ligand directs the hydrogenation to one face of the carbonyl group, leading to a high enantiomeric excess (ee) of one enantiomer of the product.
Key Considerations for Ru-BINAP Catalysis:
-
Catalyst Precursor: A variety of Ru(II)-BINAP precursors can be used, often prepared in situ.
-
Ligand Choice: Both (R)- and (S)-BINAP are commercially available, allowing for the synthesis of either enantiomer of the product.
-
Solvent: A mixture of a polar solvent like methanol and a less polar solvent like dichloromethane is often employed to ensure both substrate solubility and catalyst stability.
-
Pressure and Temperature: These reactions are typically carried out under elevated hydrogen pressure and at room temperature to moderate temperatures.
Table 2: Typical Conditions for Asymmetric Hydrogenation with Ru-BINAP
| Parameter | Recommended Value | Rationale & Insights |
| Catalyst Precursor | or similar | Well-defined and effective for asymmetric ketone hydrogenation. |
| Substrate to Catalyst Ratio | 100:1 to 1000:1 | Higher ratios are desirable for efficiency but may require longer reaction times. |
| Solvent | CH₂Cl₂/MeOH (9:1) or Ethanol | Solvent polarity can influence both reactivity and enantioselectivity. |
| Hydrogen Pressure | 50 - 100 atm (735 - 1470 psi) | Higher pressure is often required for efficient hydrogenation with these catalysts. |
| Temperature | 25 - 50 °C | Mild conditions are generally sufficient. |
| Reaction Time | 12 - 48 hours | Monitored by chiral HPLC to determine both conversion and enantiomeric excess. |
Protocol 2: General Procedure for Asymmetric Hydrogenation using a Ru-BINAP Catalyst
Materials:
-
Methyl 2-(2-methoxyphenyl)-2-oxoacetate
-
or
-
Dichloromethane (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas
-
High-pressure autoclave
-
Inert gas (Argon)
-
Standard laboratory glassware for work-up and purification
-
Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination
Procedure:
-
Reactor Preparation: In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst.
-
Substrate Addition: Add a solution of Methyl 2-(2-methoxyphenyl)-2-oxoacetate in a mixture of anhydrous dichloromethane and methanol to the glass liner.
-
Autoclave Assembly: Seal the glass liner inside the autoclave.
-
Hydrogenation: Remove the autoclave from the glovebox and purge with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 100 atm).
-
Reaction: Place the autoclave in a suitable heating and stirring apparatus and maintain the desired temperature (e.g., 35 °C). Stir the reaction mixture for the specified time.
-
Monitoring: After the reaction time, cool the autoclave to room temperature and carefully vent the hydrogen. Take an aliquot of the reaction mixture to determine conversion and enantiomeric excess by chiral HPLC.
-
Work-up: Once the reaction has reached the desired conversion and ee, vent the autoclave and purge with inert gas.
-
Isolation: Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the enantiomerically enriched methyl 2-hydroxy-2-(2-methoxyphenyl)acetate.
Caption: Workflow for asymmetric hydrogenation with a Ru-BINAP catalyst.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures, such as using a blast shield for high-pressure reactions, should be in place.
-
Pyrophoric Catalysts: Raney Nickel and other activated metal catalysts can be pyrophoric. Always handle them under an inert atmosphere or as a slurry, and never allow them to dry in the air.
-
High-Pressure Equipment: Ensure that all high-pressure equipment is properly maintained and operated by trained personnel.
Conclusion
The catalytic hydrogenation of methyl 2-(2-methoxyphenyl)-2-oxoacetate is a versatile and powerful method for the synthesis of the corresponding α-hydroxy ester. The choice of catalyst and reaction conditions can be tailored to achieve either the racemic product with high efficiency using heterogeneous catalysts like Raney Nickel, or to access enantiomerically pure compounds through asymmetric hydrogenation with chiral homogeneous catalysts such as Ru-BINAP systems. Careful attention to the experimental parameters and safety precautions outlined in this guide will enable researchers to successfully perform this important transformation.
References
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]
-
ChemTalk. Catalytic Hydrogenation. [Link]
-
Study.com. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]
-
Wikipedia. Raney nickel. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Master Organic Chemistry. Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]
-
University of Illinois Urbana-Champaign. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
Sources
Application Notes and Protocols: Grignard Reaction with Methyl 2-(2-methoxyphenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility and broad substrate scope have made it an indispensable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug development. This document provides a detailed guide to the application of the Grignard reaction with a specific and highly functionalized substrate: methyl 2-(2-methoxyphenyl)-2-oxoacetate. This α-keto ester is a valuable building block, and its reaction with organomagnesium halides opens a direct route to the synthesis of α-hydroxy-α-aryl acetic acid derivatives, which are prevalent motifs in a variety of biologically active compounds.
This guide is designed to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, potential challenges, and strategies for optimization. By understanding the "why" behind each step, researchers can confidently adapt and troubleshoot these protocols for their specific synthetic targets.
Mechanistic Insights: The Grignard Reaction with α-Keto Esters
The reaction of a Grignard reagent (R-MgX) with an ester is a classic method for the synthesis of tertiary alcohols.[1][2] This transformation proceeds through a sequential two-step addition mechanism. The initial nucleophilic attack of the Grignard reagent on the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OCH₃ in this case) to form a ketone. The newly formed ketone is typically more reactive than the starting ester towards the Grignard reagent.[1] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to a different tetrahedral intermediate which, upon acidic workup, yields the tertiary alcohol.
In the case of methyl 2-(2-methoxyphenyl)-2-oxoacetate, the substrate possesses two electrophilic carbonyl centers: a ketone and an ester. The ketone carbonyl is inherently more reactive than the ester carbonyl. Therefore, the Grignard reagent will preferentially attack the ketone carbonyl. This chemoselectivity allows for the synthesis of α-hydroxy esters with only one equivalent of the Grignard reagent. However, the use of excess Grignard reagent can lead to the formation of a diol product through subsequent reaction at the ester carbonyl.
Caption: General mechanism of the Grignard reaction with an α-keto ester.
Experimental Protocols
The following protocols are based on established procedures for the Grignard reaction with analogous α-keto esters and are intended as a starting point for optimization.[3]
Protocol 1: Synthesis of Methyl 2-hydroxy-2-(2-methoxyphenyl)alkanoate using a Pre-formed Grignard Reagent
This protocol is suitable for a wide range of alkyl, aryl, and vinyl Grignard reagents.
Materials:
-
Methyl 2-(2-methoxyphenyl)-2-oxoacetate
-
Grignard reagent (e.g., Alkylmagnesium bromide in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum or oven-dry it prior to use to ensure anhydrous conditions.[4][5]
-
Charging the Flask: To the flask, add methyl 2-(2-methoxyphenyl)-2-oxoacetate (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution of the α-keto ester over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.[3] A color change and/or the formation of a precipitate may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
Data Presentation
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| Methyl 2-(2-methoxyphenyl)-2-oxoacetate | 1.0 eq | |
| Grignard Reagent | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Must be strictly anhydrous. |
| Temperature | 0-10 °C (addition), Room Temp (reaction) | Low temperature during addition controls the exothermic reaction. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | A mild acidic workup to avoid side reactions. |
| Purification Method | Column Chromatography or Recrystallization | Choice depends on the physical properties of the product. |
Safety Precautions
Grignard reagents are highly reactive and require careful handling.
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).[4][5]
-
Exothermic Reaction: The addition of the Grignard reagent to the carbonyl compound is highly exothermic. The reaction must be cooled in an ice bath, and the Grignard reagent should be added slowly to control the reaction rate and prevent a runaway reaction.[6]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Wet glassware or solvents. | Ensure all glassware is flame-dried or oven-dried. Use freshly opened anhydrous solvents. |
| Inactive Grignard reagent. | Prepare a fresh batch of Grignard reagent. The concentration of commercial Grignard reagents should be titrated before use. | |
| Formation of diol byproduct | Use of excess Grignard reagent. | Carefully control the stoichiometry of the Grignard reagent (1.1-1.2 equivalents). |
| Recovery of starting material | Incomplete reaction. | Increase the reaction time or temperature (with caution). Ensure the Grignard reagent is active. |
Experimental Workflow Diagram
Caption: A streamlined workflow for the Grignard reaction.
References
- CN102718654A - Preparation method of a-cyclopentyl methyl mandelate.
- Esters with Grignard Reagent - Chemistry Steps.
- Grignard Reaction - American Chemical Society.
- What are Grignard reagent preparation precautions during prepar
- 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts.
- Reactions of Grignard Reagents - Master Organic Chemistry.
Sources
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102718654A - Preparation method of a-cyclopentyl methyl mandelate - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acs.org [acs.org]
Application Note: Synthesis & Functionalization of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
This guide outlines the protocol for synthesizing Methyl 2-(2-methoxyphenyl)-2-oxoacetate , a critical intermediate in the development of Strobilurin fungicides (QoI inhibitors). It details the upstream synthesis of the glyoxylate core and its downstream functionalization into the bioactive
Abstract & Strategic Value
The Methyl 2-(2-methoxyphenyl)-2-oxoacetate (also known as methyl (o-methoxyphenyl)glyoxylate) is a versatile building block for synthesizing Strobilurin fungicides , specifically those bearing the oximinoacetate toxophore (e.g., Kresoxim-methyl analogs). This keto-ester moiety serves as the precursor to the "warhead" of the fungicide, which binds to the Qo site of the cytochrome bc1 complex, inhibiting fungal respiration.
This protocol provides a robust, scalable route for:
-
Core Synthesis: Regioselective preparation of the glyoxylate intermediate via Grignard chemistry.
-
Pharmacophore Activation: Stereoselective conversion of the keto-ester to the bioactive (E)-methoxyiminoacetate .
-
Library Expansion: Strategies for modifying the phenyl ring to generate novel fungicide candidates.
Retrosynthetic Analysis & Pathway
The synthesis strategy relies on the nucleophilic addition of a Grignard reagent to dimethyl oxalate. This approach is preferred over Friedel-Crafts acylation for ortho-substituted rings to avoid regioselectivity issues (para-dominance).
Pathway Diagram
Figure 1: Strategic route from commodity starting materials to the active fungicidal pharmacophore.
Module 1: Synthesis of the Intermediate
Target: Methyl 2-(2-methoxyphenyl)-2-oxoacetate Reaction Type: Grignard Addition to Dialkyl Oxalate (Nucleophilic Acyl Substitution)
Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Bromoanisole (1.0 eq)
-
Reagent: Dimethyl oxalate (2.5 eq) – Excess is critical to prevent double addition.
-
Metal: Magnesium turnings (1.1 eq), Iodine (crystal) for initiation.
-
Solvent: Anhydrous THF (freshly distilled or dried).
-
Setup: 3-neck RBF, N2/Ar atmosphere, low-temperature thermometer, addition funnel.
Step-by-Step Methodology
-
Grignard Formation:
-
In a flame-dried flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
-
Add 10% of the 2-bromoanisole solution in THF. Heat gently until the color fades (initiation).
-
Dropwise add the remaining bromide/THF solution, maintaining a gentle reflux. Stir for 1 hour at RT after addition to ensure completion.
-
Checkpoint: Titrate a small aliquot to verify Grignard concentration.
-
-
Glyoxylation (Critical Step):
-
In a separate vessel, dissolve Dimethyl Oxalate (2.5 eq) in THF and cool to -78°C (dry ice/acetone bath).
-
Why -78°C? Low temperature favors mono-addition (ketone formation) over double addition (diol formation).
-
Transfer the Grignard solution via cannula slowly into the oxalate solution over 45 minutes.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl solution.
-
Extract with Ethyl Acetate (3x).[1] Wash organics with brine.
-
Dry over Na2SO4 and concentrate in vacuo.
-
-
Purification:
-
The excess dimethyl oxalate (solid) may precipitate upon concentration; filter it off.
-
Purify the oil via vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).
-
Yield Target: 75-85%.
-
Module 2: Functionalization to Pharmacophore
Target: Methyl (E)-2-(2-methoxyphenyl)-2-(methoxyimino)acetate Objective: Convert the keto-group into the methoxyimino "warhead".
Reaction Logic
The biological activity of strobilurins depends heavily on the stereochemistry of the oxime double bond. The (E)-isomer is typically 10-100x more potent than the (Z)-isomer.
Protocol
-
Condensation:
-
Dissolve the Methyl 2-(2-methoxyphenyl)-2-oxoacetate (10 mmol) in Methanol (30 mL).
-
Add Methoxyamine Hydrochloride (12 mmol, 1.2 eq).
-
Add Pyridine (12 mmol) or Sodium Acetate as a base scavenger.
-
Reflux for 3-6 hours. Monitor by TLC (the oxime is less polar than the ketone).
-
-
Isomer Management (E/Z Control):
-
The reaction typically yields a mixture of E/Z isomers (often 60:40 or 70:30).
-
Isomerization Step: If the Z-isomer is prevalent, treat the crude mixture with a catalytic amount of acid (e.g., HCl gas in ether) or Iodine in toluene under light to equilibrate to the thermodynamically stable (E)-isomer.
-
-
Isolation:
-
Remove solvent, redissolve in DCM, wash with water/dilute HCl (to remove pyridine).
-
Recrystallize from MeOH/Hexane to isolate the pure (E)-isomer.
-
Analytical Validation & Data
The following parameters validate the structural integrity of the synthesized intermediate.
| Parameter | Specification (Expected) | Diagnostic Signal |
| Appearance | Pale yellow oil (Intermediate) -> White solid (Oxime) | Visual Inspection |
| 1H NMR (Intermediate) | Distinct singlets, downfield ester | |
| 13C NMR (Intermediate) | Carbonyls at ~164 ppm (ester) and ~186 ppm (ketone) | Ketone C=O is distinctive |
| HPLC Purity | > 98.0% (Area %) | UV detection at 254 nm |
| MS (ESI) | [M+H]+ = 195.06 (Intermediate) | Confirm Molecular Weight |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the glyoxylate intermediate.
Safety & Handling
-
Methoxyamine Hydrochloride: Highly toxic and corrosive. Known sensitizer. Handle in a fume hood.
-
Dimethyl Oxalate: Toxic if swallowed. Hydrolyzes to oxalic acid (nephrotoxic).
-
Grignard Reagents: Pyrophoric potential. Ensure all glassware is flame-dried; exclude moisture strictly.
References
-
Clough, J. M., & Godfrey, C. R. (1998). The Strobilurin Fungicides. In Fungicides in Crop Protection (pp. 109-148). CABI.
-
Sauter, H., et al. (1999). Mitochondrial Respiration Inhibitors: Discovery and Mode of Action of Strobilurins. Angewandte Chemie International Edition, 38(10), 1328-1349.
-
World Health Organization (WHO). (2000). Kresoxim-methyl: Pesticide Residues in Food.
-
PubChem. (n.d.). Methyl 2-(2-methoxyphenyl)-2-oxoacetate Compound Summary.
Sources
Troubleshooting & Optimization
Technical Support Center: Esterification of 2-(2-methoxyphenyl)-2-oxoacetic acid
Welcome to the technical support guide for the esterification of 2-(2-methoxyphenyl)-2-oxoacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this reaction. The inherent structure of this α-keto acid presents unique hurdles that can lead to low yields if not properly addressed. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental design.
Q1: Why is my yield consistently low when esterifying 2-(2-methoxyphenyl)-2-oxoacetic acid using standard methods like Fischer esterification?
Answer: The primary challenge with 2-(2-methoxyphenyl)-2-oxoacetic acid is its structure as an α-keto acid. These molecules are susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly the high temperatures and strong acidic environments characteristic of a traditional Fischer esterification.[1][2][3] The reaction equilibrium for Fischer esterification also requires driving the reaction forward, typically by removing water, which can be inefficient and lead to incomplete conversion.[4][5]
The key to improving your yield is to select a milder esterification method that avoids excessive heat and strong acids, thereby preserving the integrity of the α-keto acid moiety.
Q2: What is the most reliable method for esterifying this acid-sensitive substrate?
Answer: For substrates like 2-(2-methoxyphenyl)-2-oxoacetic acid, the Steglich esterification is the most highly recommended method.[6][7][8][9] This reaction is conducted under mild, neutral conditions at or below room temperature. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), along with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11] This method is particularly effective for acid-labile substrates and sterically hindered alcohols.[6][10]
Q3: What are the primary side reactions I need to be aware of and how can I minimize them?
Answer: There are two main side reactions to consider:
-
Decarboxylation: As mentioned, this is the primary degradation pathway for your starting material, especially under thermal or strongly acidic conditions.[1][2]
-
N-Acylurea Formation: This is a specific side reaction in Steglich esterification where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea byproduct, halting the reaction.[6][7]
Q4: I've completed a Steglich esterification using DCC, but I'm struggling to remove the dicyclohexylurea (DCU) byproduct. What are the best purification strategies?
Answer: The insolubility of dicyclohexylurea (DCU) in many common solvents is a well-known challenge.[13][14] Here are several strategies:
-
Filtration: The simplest method is to filter the crude reaction mixture. DCU is largely insoluble in solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), and can often be removed by filtration.
-
Solvent Choice for Precipitation: After the reaction, you can dilute the mixture with a non-polar solvent like hexane or a polar solvent like acetonitrile where your product is soluble but DCU is not, to encourage further precipitation before filtration.
-
Switch to a Water-Soluble Carbodiimide: The most effective solution is to replace DCC with a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). The resulting urea byproduct is also water-soluble and can be easily removed with a simple aqueous wash during workup, eliminating the need for filtration.[10][14]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental failures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Acid Activation (Fischer): Insufficient acid catalyst or failure to remove water byproduct, preventing the equilibrium from shifting towards the product.[5] | Action: If using Fischer, ensure your alcohol is dry and use a Dean-Stark apparatus to azeotropically remove water.[5][15] Better Action: Switch to a more robust method like Steglich esterification. |
| 2. Degraded Reagents (Steglich): Carbodiimides (DCC, EDC) are moisture-sensitive. DMAP can degrade over time. | Action: Use freshly opened or properly stored DCC/EDC. Ensure the DMAP is pure. Run a small-scale control reaction with a simple carboxylic acid to verify reagent activity. | |
| Multiple Spots on TLC, Indicating Byproduct Formation | 1. Decarboxylation: Reaction temperature is too high. This is highly likely if using Fischer esterification. | Action: Immediately switch to a room temperature protocol like Steglich esterification. Avoid any heating steps. |
| 2. N-Acylurea Formation (Steglich): Omission or insufficient amount of DMAP catalyst.[6][7] | Action: Ensure you are using a catalytic amount (5-10 mol%) of DMAP. The reaction relies on DMAP to efficiently transfer the acyl group. | |
| Product is Contaminated with Reagent Byproducts | 1. Dicyclohexylurea (DCU) from DCC: DCU is poorly soluble and can be difficult to separate from the desired ester, especially if the product has similar polarity.[14] | Action: Attempt to precipitate the DCU by cooling the reaction mixture or adding a solvent in which it is insoluble. Definitive Action: Use EDC instead of DCC. The resulting water-soluble urea is removed during aqueous workup.[14] |
| 2. Triphenylphosphine Oxide (TPPO) from Mitsunobu: TPPO is notoriously difficult to remove via standard chromatography. | Action: If using the Mitsunobu reaction, purification can be challenging. Consider specialized chromatography techniques or using polymer-bound triphenylphosphine to simplify byproduct removal. |
Part 3: Recommended Experimental Protocols
These protocols provide detailed, step-by-step methodologies for successful esterification.
Protocol A: Steglich Esterification using EDC (Highly Recommended)
This method avoids the purification issues associated with DCC and is ideal for 2-(2-methoxyphenyl)-2-oxoacetic acid.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-methoxyphenyl)-2-oxoacetic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Addition of Reagents: Add the desired alcohol (1.1 eq.) followed by DMAP (0.1 eq.).
-
Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the initial reaction rate.
-
EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and EDC byproduct), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Fischer Esterification (Use with Caution)
This method should only be considered for simple, unhindered primary alcohols (e.g., methanol, ethanol) where the alcohol can be used as the solvent. Be aware of the high risk of decarboxylation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(2-methoxyphenyl)-2-oxoacetic acid (1.0 eq.).
-
Solvent/Reagent: Add a large excess of the desired dry alcohol (e.g., methanol, to act as both solvent and reagent).[4][10]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (approx. 5 mol%).
-
Reaction: Heat the mixture to a gentle reflux. Crucially, do not overheat. Monitor the reaction by TLC. The reaction is driven by the large excess of alcohol.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Visual Guides & Data
Method Selection Flowchart
This diagram will help you choose the optimal esterification strategy based on your specific alcohol.
Caption: Decision tree for selecting an esterification method.
Mechanism: The Role of DMAP in Steglich Esterification
This diagram illustrates how DMAP prevents the formation of the N-acylurea byproduct.
Caption: DMAP accelerates ester formation and prevents side reactions.
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).
-
Wang, L., et al. (2021). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
O'Brien, Z., & T. T. T. Nguyen. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Majee, A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2013). An efficient and high-yielding procedure for the selective transesterification of various β-keto esters using 3-nitrobenzeneboronic acid as a catalyst. Tetrahedron Letters. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- Kumar, S. A., et al. (2004). Process for the transesterification of keto ester with alcohol using polyaniline salts as catalyst. Google Patents.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Bibi, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]
-
Ayaz, M., & M. A. Rashid. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceutical and Biosciences Journal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Varasi, M., K. A. M. Walker, & J. M. Maddox. (1987). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tietz, J. I., A. J. Seed, & P. Sampson. (2015). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bibi, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Fischer Esterification. Retrieved from [Link]
-
MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Esters. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying esters.
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Decarboxylation. Retrieved from [Link]
Sources
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Removing Unreacted Anisole from Methyl 2-(2-methoxyphenyl)-2-oxoacetate Mixtures
Welcome to the technical support center for scientists and researchers engaged in organic synthesis. This guide provides in-depth, field-tested advice for a common purification challenge: the removal of unreacted anisole from reaction mixtures containing the target product, Methyl 2-(2-methoxyphenyl)-2-oxoacetate. The protocols and troubleshooting advice herein are designed to ensure you achieve the highest purity for your compound, a critical factor for downstream applications in drug development and materials science.
The Challenge: Anisole as a Persistent Contaminant
Anisole is frequently used as a starting material or a high-boiling solvent in syntheses leading to products like Methyl 2-(2-methoxyphenyl)-2-oxoacetate. Due to its stability and organic nature, it often persists through initial workup procedures, requiring specific purification strategies. Understanding the physicochemical differences between your product and the contaminant is the first principle of effective separation.
Table 1: Physicochemical Property Comparison
| Property | Anisole (Contaminant) | Methyl 2-(2-methoxyphenyl)-2-oxoacetate (Product) | Rationale for Separation |
| Molecular Weight | 108.14 g/mol | 194.18 g/mol [1] | The significant mass difference contributes to a large boiling point differential. |
| Boiling Point | ~154 °C | Estimated >250 °C (See Note 1) | The substantial difference in boiling points makes fractional distillation a highly effective primary method for separation. |
| Polarity | Moderately Polar (Ether) | More Polar (α-Ketoester) | The polarity difference is key for separation via flash column chromatography , where anisole will elute much faster. |
| Solubility | Insoluble in water; soluble in organic solvents. | Presumed insoluble in water; soluble in organic solvents. | A simple aqueous wash will not separate the two compounds. |
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the purification process in a direct Q&A format.
Q1: My post-reaction NMR analysis shows a large amount of residual anisole. What is the best method to remove it?
A1: The optimal method depends on the scale of your reaction and available equipment.
-
For larger scales (>5 g): Fractional Vacuum Distillation is the most efficient and economical method. The significant boiling point difference allows for a clean separation. Using a vacuum is crucial to lower the required temperatures, preventing potential thermal degradation of your product.
-
For smaller scales (<5 g) or for achieving analytical purity: Flash Column Chromatography is the preferred method. The polarity difference between the moderately polar anisole and the more polar α-ketoester product allows for excellent separation on silica gel.[3]
Q2: I attempted a simple distillation, but the separation was poor, and my product seemed to co-distill. What went wrong?
A2: This is a common outcome when a simple distillation apparatus is used for separating liquids with boiling points that, while different, are not extremely far apart. A simple distillation setup offers only one "theoretical plate," which is insufficient for a clean separation. You must use a fractionating column (e.g., a Vigreux or packed column) positioned between the distillation flask and the condenser. This provides multiple condensation-vaporization cycles (theoretical plates), progressively enriching the vapor with the more volatile component (anisole) and leading to a much sharper separation.
Q3: Can I just wash the anisole out with a liquid-liquid extraction?
A3: No, a simple aqueous wash will be ineffective. Both anisole and your target product are organic compounds with very low solubility in water. They will both preferentially remain in the organic layer. Acid-base extractions are also not suitable for removing anisole itself, as it is a neutral ether. Such extractions are only useful for removing acidic or basic impurities that may be present from other stages of your synthesis.
Q4: What are the recommended starting conditions for purifying Methyl 2-(2-methoxyphenyl)-2-oxoacetate with flash column chromatography?
A4: The goal is to find a solvent system where the product has an Rf value of approximately 0.2-0.3 on a TLC plate.[3] Anisole, being less polar, will have a higher Rf.
-
Recommended Solvent System: Start with a low-polarity mixture of Hexanes and Ethyl Acetate .
-
TLC Analysis: Spot your crude mixture on a TLC plate and test various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Elution Order: Anisole will elute from the column first, followed by your more polar product. This allows you to collect and discard the anisole fractions before eluting your desired compound.
Visualization of Purification Strategy
A logical workflow ensures the selection of the most appropriate technique for your specific experimental needs.
Caption: Decision workflow for selecting the optimal purification method.
Detailed Experimental Protocols
These protocols provide a self-validating framework for achieving high purity. Adherence to these steps, particularly regarding setup and monitoring, is critical for success.
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for larger quantities where the primary contaminant is the lower-boiling anisole.
Workflow Diagram:
Caption: Step-by-step workflow for fractional vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (a 10-20 cm Vigreux column is sufficient), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed for vacuum.
-
Sample Preparation: Charge the distillation flask with the crude reaction mixture and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Seal & Vacuum: Connect the apparatus to a vacuum pump via a cold trap. Include a manometer to monitor the pressure. Slowly and carefully evacuate the system to a stable pressure (e.g., 10-20 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction 1 (Anisole) Collection: As the temperature rises, the lower-boiling anisole will begin to vaporize and ascend the fractionating column. Monitor the temperature at the distillation head. Collect the distillate that comes over at a stable, low temperature (the boiling point of anisole at your system's pressure).
-
Transition: Once all the anisole has distilled, the temperature at the distillation head will drop before rising sharply. This indicates that the more volatile component has been removed.
-
Product Isolation: At this point, you can stop the distillation. The purified, high-boiling Methyl 2-(2-methoxyphenyl)-2-oxoacetate will remain in the distillation flask. Alternatively, you can change the receiving flask and continue heating to distill the product itself.
-
Shutdown: Allow the system to cool completely to room temperature before venting it back to atmospheric pressure to prevent accidents.
Protocol 2: Purification by Flash Column Chromatography
This method is excellent for small-scale purifications or when very high purity is required.
Workflow Diagram:
Sources
Troubleshooting low enantioselectivity in Methyl 2-(2-methoxyphenyl)-2-oxoacetate reduction
Topic: Troubleshooting Low Enantioselectivity (ee%) Target Molecule: Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate (Mandelic acid derivative) Audience: Process Chemists & Medicinal Chemists
Introduction: The "Ortho-Effect" Trap
You are likely encountering enantiomeric excesses (ee) stalled between 50–75% , far below the >98% required for pharmaceutical intermediates.
The substrate, Methyl 2-(2-methoxyphenyl)-2-oxoacetate , presents a "perfect storm" of stereochemical challenges. Unlike simple acetophenones, this substrate combines an
Why your standard protocol is failing:
-
Competitive Chelation: The ortho-methoxy oxygen acts as a Lewis base, competing with the ketone oxygen for binding sites on the metal catalyst (Ru, Rh, or B), distorting the chiral transition state.
-
Product Racemization: The product is a mandelic ester derivative. The benzylic proton is highly acidic (
, lowered further by the ester). If you are using standard Transfer Hydrogenation (which requires base), you are likely racemizing your product in situ.
Module 1: Diagnostic Decision Tree
Before altering parameters, identify the failure mode using this logic flow.
Figure 1: Diagnostic logic for isolating the root cause of low selectivity.
Module 2: Troubleshooting Protocols
Scenario A: You are using Ru-Catalyzed Transfer Hydrogenation (Noyori Type)
Common Setup: [Ru(p-cymene)Cl₂]₂ + TsDPEN + iPrOH/KOH.
The Problem: The standard protocol uses KOH or Et₃N. The basic conditions deprotonate the chiral alcohol product (Mandelic ester), causing it to revert to the enolate and racemize. Additionally, the ortho-OMe group displaces the
Corrective Actions:
-
Switch Hydrogen Source: Move from iPrOH/KOH to Formic Acid/Triethylamine (5:2) . The azeotrope is slightly acidic to neutral, preventing product racemization.
-
Use Tethered Catalysts: Standard Ru-TsDPEN complexes allow the arene ring to rotate. Use a "tethered" catalyst (e.g., Ru-tethered-TsDPEN) where the ligand is covalently bonded to the arene. This rigidifies the catalyst pocket, forcing the bulky ortho-OMe group away from the hydride transfer center.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| H-Source | Isopropanol | Formic Acid / TEA (5:2) |
| Base | KOH / NaOH / t-BuOK | Triethylamine (Limit to 1.5 eq) |
| Catalyst | Ru(p-cymene)(TsDPEN) | Ru-Tethered-TsDPEN (C3 or C4 linker) |
| Temp | Room Temp (25°C) | 0°C to 10°C (Kinetic Control) |
Scenario B: You are using Borane Reduction (CBS Catalyst)
Common Setup: BH₃·THF + (S)-Me-CBS Oxazaborolidine.
The Problem: The ortho-methoxy group coordinates to the Boron atom of the catalyst or the reductant, creating a "leak" pathway that bypasses the chiral pocket.
Corrective Actions:
-
Slow Addition is Critical: Do not add the catalyst to the ketone. Add the ketone slowly (over 2-4 hours) to the catalyst/borane mixture. This keeps the ketone concentration low, ensuring every molecule interacts with the chiral catalyst rather than uncatalyzed borane.
-
Temperature: Lower to -20°C or -40°C . The ortho-substituent increases steric bulk; lower temperatures exaggerate the energy difference between the matched and mismatched transition states.
Scenario C: The "Gold Standard" – Biocatalysis (KREDs)
If metal catalysis stalls at 80% ee, Biocatalysis is the industry standard for this specific substrate class.
Why it works: Enzymes (Ketoreductases - KREDs) have rigid active sites that are not susceptible to the "chelation" interference of the methoxy group. They also operate in neutral buffers, eliminating racemization.
Protocol: Rapid KRED Screening
-
Buffer: 100 mM Potassium Phosphate (pH 7.0).
-
Cofactor: NADP+ (1.0 eq) + Glucose Dehydrogenase (GDH) for recycling.
-
Substrate Load: 10 g/L (Start dilute due to solubility).
-
Cosolvent: DMSO or IPA (10% v/v) to solubilize the organic ester.
Note: Commercial KRED screening kits (e.g., from Codexis or Daicel) usually contain specific variants for "bulky neighbor" ketones.
Module 3: Critical FAQ
Q1: I obtained 90% ee, but it dropped to 70% after workup. Why? A: You likely performed a basic workup (e.g., sat. NaHCO₃ wash) or distilled the product with traces of base present.
-
Fix: Quench the reaction with dilute HCl or Citric Acid to pH 4-5 immediately. Perform phase separation quickly. Avoid high-temperature distillation; purification by crystallization or chromatography on neutral silica is preferred.
Q2: Can I use heterogeneous catalysis (Pt/C + Cinchona alkaloid)? A: This is known as the Orito reaction . While effective for simple pyruvate esters, it is notoriously poor for ortho-substituted aromatics due to the substrate lying flat on the metal surface. The ortho-methoxy group prevents the flat adsorption required for high selectivity. Not recommended.
Q3: Does the ester group (Methyl vs. Ethyl vs. t-Butyl) matter? A: Yes. A bulky ester (t-Butyl) often improves ee% in CBS reductions by increasing the steric differentiation between the two faces of the ketone. If you can change the synthetic route, try the t-Butyl 2-(2-methoxyphenyl)-2-oxoacetate , reduce it, and then transesterify if necessary.
References
-
Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
- Grounding: Establishes the mechanism of Ru-TsDPEN and the necessity of controlling the "NH effect" and basicity.
-
Wills, M., et al. (2011). Tethered Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. Chemical Society Reviews.[1] Link
- Grounding: Validates the use of tethered catalysts for difficult substrates where standard catalysts fail due to conform
-
Hollmann, F., et al. (2021). Biocatalytic Reduction of Alpha-Keto Esters. Green Chemistry. Link
- Grounding: Confirms KREDs as the superior method for sterically demanding and base-sensitive -keto esters.
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. Link
- Grounding: The definitive guide on CBS reduction, highlighting the "slow addition" technique for maximum selectivity.
Sources
Resolving stability issues of Methyl 2-(2-methoxyphenyl)-2-oxoacetate in basic solution
Answering your request, here is the technical support center for resolving stability issues of Methyl 2-(2-methoxyphenyl)-2-oxoacetate in basic solution.
Technical Support Center: Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Welcome to the dedicated technical support guide for Methyl 2-(2-methoxyphenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals encountering stability challenges with this versatile α-keto ester, particularly in base-mediated reactions. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to proactively design more robust experiments.
Section 1: Foundational Knowledge - Understanding the "Why"
This section addresses the fundamental properties of Methyl 2-(2-methoxyphenyl)-2-oxoacetate and the chemical reasons for its instability in certain environments.
Q1: What is Methyl 2-(2-methoxyphenyl)-2-oxoacetate and what are its primary applications?
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS No. 5180-78-9) is an α-keto ester, a class of compounds widely valued as versatile intermediates in organic synthesis.[1] Its structure, featuring both a ketone and an ester functional group, allows it to participate in a wide array of chemical transformations.
Key applications include:
-
Pharmaceutical Synthesis: It serves as a building block for complex active pharmaceutical ingredients (APIs). For instance, related structures are used as intermediates for fungicides like Kresoxim-methyl.[2]
-
Agrochemicals: The α-keto ester moiety is a common feature in various agrochemicals.[2]
-
Fine Chemicals: It is used in the synthesis of specialty chemicals and natural product analogs.[1]
Q2: What is the primary cause of instability for Methyl 2-(2-methoxyphenyl)-2-oxoacetate in basic solutions?
The primary cause of instability is saponification , which is the base-promoted hydrolysis of the methyl ester functional group.[3][4] This is not a catalytic process but a reaction that consumes one equivalent of base for every equivalent of the ester.[4]
The Mechanism:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) or other basic nucleophile attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of 2-(2-methoxyphenyl)-2-oxoacetic acid.
-
Acid-Base Reaction: The methoxide ion is a strong base and will immediately deprotonate the newly formed carboxylic acid. This is a highly favorable and essentially irreversible acid-base reaction, driving the equilibrium towards the products.[3] The final products are a carboxylate salt and methanol.
This irreversible degradation is a common reason for low yields when the intended reaction at another part of the molecule is slower than the rate of saponification.
Section 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing problems encountered during your experiments.
Q3: My reaction yield is dramatically low, or I've failed to isolate any desired product. What are the most probable causes?
Low or no yield is the most common complaint and typically points to issues with reagents, reaction conditions, or product loss during workup.[5][6] A systematic evaluation is crucial.
| Probable Cause | Symptoms & Observations | Recommended Action |
| Saponification | TLC shows a new, more polar spot (lower Rf) that may not be UV active. LC-MS analysis shows a mass corresponding to the carboxylate salt. The reaction mixture may become more viscous. | See Mitigation & Best Practices (Section 3). Switch to a non-nucleophilic base, lower the temperature, or use an aprotic solvent. |
| Reagent Quality | The starting material may be old or improperly stored. The base may have absorbed moisture or CO₂ from the air. The solvent may not be anhydrous. | Verify starting material purity via NMR or LC-MS. Use a freshly opened bottle of base or titrate to determine its activity. Use freshly distilled or commercially available anhydrous solvents.[7] |
| Suboptimal Conditions | The reaction temperature may be too high, accelerating decomposition.[6] The reaction time may be too long, allowing for slow degradation. | Run a temperature and time course study. Start at a low temperature (e.g., 0 °C) and monitor closely by TLC/LC-MS. |
| Workup Issues | Product loss during aqueous extraction. The product may be partially water-soluble, especially if some hydrolysis has occurred. Acidic quench can potentially cause other side reactions. | Ensure the aqueous layer is fully saturated with brine before extraction to reduce product solubility. Back-extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).[6] |
Q4: How do I systematically troubleshoot a failed reaction?
Follow a logical workflow to isolate the variable causing the issue. Start with the easiest and most likely factors before moving to more complex experimental changes.
Section 3: Mitigation Strategies & Best Practices
This section provides actionable protocols to minimize degradation and maximize the yield of your desired product.
Q5: What are the most effective strategies to prevent the saponification of Methyl 2-(2-methoxyphenyl)-2-oxoacetate?
The key is to select reaction conditions that favor your desired transformation while disfavoring the competing ester hydrolysis.
1. Choice of Base: This is the most critical factor. Avoid strong, nucleophilic bases like NaOH, KOH, and LiOH when possible.
| Base Type | Examples | Pros | Cons | When to Use |
| Strong Nucleophilic | NaOH, KOH, LiOH | Inexpensive, readily available. | High risk of saponification. | Only if the desired reaction is extremely fast or if saponification is the intended outcome. |
| Weak Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | Less nucleophilic, lower risk of saponification. | May not be strong enough for all reactions; often requires higher temperatures. | Ideal for reactions where moderate basicity is sufficient, such as alkylations.[7] |
| Non-Nucleophilic Organic | DBU, DBN, DIPEA | Sterically hindered, very low risk of saponification. | More expensive, can be difficult to remove during workup. | Excellent choice for base-catalyzed reactions where the ester must be preserved. |
| Hydride Bases | NaH, KH | Very strong, non-nucleophilic. | Water-sensitive, requires strictly anhydrous conditions, generates H₂ gas. | Used for deprotonations where a very strong, non-nucleophilic base is essential.[6] |
2. Temperature Control: Saponification, like most reactions, is accelerated by heat.
-
Protocol: Begin your reaction at a low temperature (e.g., 0 °C or -20 °C). Add the base slowly to control any exotherm.[5] Only warm the reaction if absolutely necessary and monitor progress closely by TLC or LC-MS to find the optimal balance between product formation and degradation.
3. Solvent Selection: The choice of solvent can influence the reactivity of the base.
-
Recommendation: Use polar aprotic solvents like anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[6] These solvents solvate the cation of the base without participating in the reaction. Avoid protic solvents like methanol or ethanol, which can undergo transesterification or act as a proton source.
4. Anhydrous Conditions: Water is a reactant in the hydrolysis pathway.
-
Protocol: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[6][7]
Section 4: Analytical Protocols
Proper analytical monitoring is essential for diagnosing issues and optimizing your reaction.
Q6: What is a standard protocol for monitoring reaction progress and degradation by TLC?
Thin-Layer Chromatography (TLC) is a quick and effective way to visualize the consumption of starting material and the formation of products and byproducts.
Step-by-Step Protocol:
-
Prepare TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).
-
Select Mobile Phase: A good starting point for this class of compounds is a mixture of a non-polar solvent and a moderately polar solvent, such as 3:1 Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf of starting material ~0.5).
-
Spotting: On the baseline of the plate, spot the following:
-
R (Reference): A dilute solution of your pure starting material.
-
C (Co-spot): A spot of the reference material with the reaction mixture spotted on top.
-
M (Mixture): A spot of your reaction mixture.
-
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent to run up the plate.
-
Visualization:
-
First, view the plate under a UV lamp (254 nm). The aromatic rings in the starting material and product should be visible as dark spots.
-
Next, stain the plate using a potassium permanganate (KMnO₄) stain. The α-keto group is susceptible to oxidation and should appear as a yellow spot on a purple background.
-
-
Interpretation:
-
Starting Material: The spot corresponding to the Rf of your reference material. Its intensity should decrease over time.
-
Desired Product: A new spot, typically with a slightly different Rf than the starting material.
-
Hydrolysis Product (Carboxylate Salt): This compound is very polar and will likely remain on the baseline (Rf ≈ 0) in standard mobile phases. It may appear as a streak and might not be UV active.
-
Q7: How can I use LC-MS to definitively identify the starting material and its hydrolysis product?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of compounds in your reaction mixture.[8]
Step-by-Step Protocol:
-
Sample Preparation: Take a small aliquot (~5-10 µL) from your reaction mixture. Dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol) to avoid overloading the instrument.
-
Chromatography Method:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient method is typically effective. For example, start with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), and ramp to 95% Acetonitrile over 5-10 minutes.
-
-
Mass Spectrometry Method:
-
Ionization: Use Electrospray Ionization (ESI).
-
Polarity: Run in both positive and negative ion modes.
-
-
Data Analysis:
-
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (Starting Material):
-
Molecular Weight: 194.18 g/mol .[9]
-
In positive ion mode , look for the [M+H]⁺ ion at m/z 195.2 and the sodium adduct [M+Na]⁺ at m/z 217.2.
-
-
2-(2-methoxyphenyl)-2-oxoacetic acid (Hydrolysis Product):
-
Molecular Weight: 180.16 g/mol .
-
In negative ion mode , look for the deprotonated [M-H]⁻ ion at m/z 179.2. This is often the most definitive sign of saponification.
-
In positive ion mode , you may see a weak [M+H]⁺ at m/z 181.2, but the negative mode is generally more sensitive for carboxylic acids.
-
-
By comparing the retention times and mass spectra of your reaction mixture to authentic standards (if available), you can unambiguously identify each component and quantify the extent of degradation.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]
-
Chemistry of Esters. LibreTexts Chemistry. Available from: [Link]
-
Analytical Methods. Japan Environment and Children's Study. Available from: [Link]
-
Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. National Center for Biotechnology Information. Available from: [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Process for preparing α-keto acids and derivatives thereof.Google Patents.
-
What are some common causes of low reaction yields? Reddit r/Chempros. Available from: [Link]
-
Analytical Methods. U.S. Environmental Protection Agency. Available from: [Link]
-
Degradation pathway in a alkaline conditions and b oxidative conditions. ResearchGate. Available from: [Link]
-
Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Purification strategies for crude Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Topic: Purification Strategies & Troubleshooting
CAS: 5180-78-9 | Synonyms: Methyl 2-methoxybenzoylformate;
Module 1: Critical Impurity Profiling
User Query: I have synthesized the target compound via Friedel-Crafts acylation of anisole. The crude is a dark oil, and NMR shows a mixture. What are the primary impurities I should target?
Technical Response: In the Friedel-Crafts acylation of anisole with methyl oxalyl chloride (or oxalyl chloride followed by methanolysis), the reaction kinetics favor the para-isomer due to the steric bulk of the methoxy group.[3] If you are targeting the ortho-isomer (Methyl 2-(2-methoxyphenyl)-2-oxoacetate), your purification strategy must aggressively target three specific impurities:
| Impurity Type | Chemical Identity | Origin | Detection (TLC/NMR) |
| Regioisomer | Methyl 2-(4 -methoxyphenyl)-2-oxoacetate | Competitive para-acylation (Major byproduct).[1][2][3][4] | NMR: Distinct doublets in aromatic region (~7.9 ppm vs ~7.7 ppm).[2][3][4] TLC: Close Rf to product. |
| Hydrolysis Product | 2-(2-methoxyphenyl)-2-oxoacetic acid | Moisture sensitivity of the | TLC: Streaking near baseline. Solubility: Soluble in aq.[1][2][4] |
| Demethylated | Phenolic byproducts | Harsh Lewis Acid conditions ( | Color: Often causes dark red/brown tar.[1][2][4] Test: Ferric chloride test (+). |
Module 2: Troubleshooting & Protocols
Issue 1: "My crude is a mixture of Ortho and Para isomers. How do I separate them?"
Diagnosis: The para-isomer is a solid with a higher melting point (approx. 50–54°C) due to efficient crystal packing.[1][2][3][4] The ortho-isomer is typically an oil or low-melting solid due to steric disruption by the adjacent methoxy and glyoxylate groups.[1][2][4]
Protocol: Selective Crystallization & Chromatography
-
The "Crash Out" Method (Enrichment):
-
Dissolve the crude mixture in a minimum amount of hot Diisopropyl Ether (IPE) or Hexane/Ethyl Acetate (9:1) .[2][3][4]
-
Cool slowly to 0°C. The para-isomer is thermodynamically more likely to crystallize.[1][2][4]
-
Action: Filter the solid (mostly para).[2][4] The filtrate will be enriched with your target ortho-isomer.[1][2][4]
-
-
Chromatographic Resolution (High Purity):
Issue 2: "The product is degrading during workup (Hydrolysis)."
Diagnosis:
Protocol: pH-Controlled Workup
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (not water alone) to break the Aluminum complex.
-
Wash:
Issue 3: "The oil is dark/black even after a silica plug."
Diagnosis: This indicates residual Aluminum salts or polymerized phenolic impurities (from demethylation).[2][3][4]
Protocol: Activated Carbon Treatment
-
Add Activated Charcoal (10% w/w).
-
Stir at 50°C for 30 minutes.
-
Concentrate the filtrate.[2][4][5] The resulting oil should be pale yellow/orange.[4]
Module 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the physical state and impurity profile.
Caption: Decision tree for isolating the ortho-isomer from a Friedel-Crafts crude mixture.
Module 4: Experimental Data Reference
Comparative Physical Properties for Separation:
| Property | Ortho-Isomer (Target) | Para-Isomer (Impurity) | Implication |
| State (RT) | Oil / Low-melting solid | Solid (MP ~54°C) | Allows filtration of para impurity from cold solvents.[1][2][3][4] |
| Polarity (TLC) | Slightly less polar (Intramolecular H-bond) | More polar (Intermolecular interactions) | Ortho typically elutes first in non-polar gradients.[2][3][4] |
| Boiling Point | Lower | Higher | Vacuum distillation can separate them, but requires high vacuum (<1 mmHg) to avoid decomposition.[2][3][4] |
References
-
Friedel-Crafts Acylation of Anisole
-
Synthesis & Properties of
-Keto Esters: -
Chromatographic Separation of Isomers
-
Physical Properties Verification
Sources
- 1. echemi.com [echemi.com]
- 2. Methyl 2-[2-(2-methoxy-2-oxoethoxy)phenyl]acetate | C12H14O5 | CID 11470428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | MDPI [mdpi.com]
- 4. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
GC-MS fragmentation patterns of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of Methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS No: 5180-78-9).[1] As a valuable building block in pharmaceutical and fine chemical synthesis, the unambiguous identification of this α-ketoester is paramount for reaction monitoring, purity assessment, and quality control. In the absence of extensive, publicly available mass spectral data for this specific compound, this guide synthesizes foundational principles of mass spectrometry to construct a reliable predictive model of its fragmentation behavior. We will deconstruct the molecule's key structural motifs—the ortho-methoxy-substituted phenyl ring and the α-ketoester functionality—to elucidate the primary fragmentation pathways. This guide further provides a comparative analysis with structurally related analogs to highlight the influence of the methoxy substituent and its position on the resulting mass spectrum. A detailed, best-practice experimental protocol is included to ensure reproducible and accurate data acquisition by researchers in the field.
Introduction: The Analytical Challenge
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol ) is an aromatic α-ketoester.[1] Molecules of this class are characterized by their high reactivity and utility as intermediates in organic synthesis. The analytical challenge in GC-MS lies in interpreting the mass spectrum, which arises from the controlled fragmentation of the molecular ion upon electron ionization. Understanding these fragmentation patterns is not merely an academic exercise; it is essential for distinguishing isomers, identifying impurities, and confirming product identity in complex reaction mixtures.
The fragmentation of an organic molecule in an EI-MS source is a predictable process governed by the relative stabilities of the resulting radical cations and neutral losses.[2] The structure of Methyl 2-(2-methoxyphenyl)-2-oxoacetate presents several competing pathways for fragmentation, primarily driven by the presence of two adjacent carbonyl groups (an α-dicarbonyl system), a methyl ester, and a methoxy-substituted aromatic ring.
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
Upon electron ionization (typically at 70 eV), a molecular ion (M⁺•) is formed at a mass-to-charge ratio (m/z) of 194. The subsequent fragmentation is dictated by the molecule's functional groups.
Pathway A: Alpha-Cleavage at the Acyl-Carbonyl Bond
The bond between the two carbonyl carbons is a prime site for initial cleavage, a classic example of α-cleavage in carbonyl compounds.[3][4] This is a dominant pathway for α-keto and β-keto esters.[5] This cleavage results in the formation of two primary fragment ions: the 2-methoxybenzoyl cation and a methoxycarbonyl radical, or vice versa.
-
Formation of the 2-Methoxybenzoyl Cation (m/z 135): The most favorable cleavage results in the formation of the resonance-stabilized 2-methoxybenzoyl cation. This is predicted to be the base peak or one of the most abundant ions in the spectrum. The stability of this acylium ion is enhanced by the electron-donating methoxy group.
-
Formation of the Methoxycarbonyl Cation (m/z 59): While possible, the formation of the CH₃OCO⁺ cation is less favored than the aromatic acylium ion. Therefore, the peak at m/z 59 is expected to be of lower intensity.
Pathway B: Cleavage of the Ester Group
Fragmentation can also be initiated by cleavages adjacent to the ester functionality.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond of the ester group leads to the formation of an ion at m/z 163 . This represents the [M - 31]⁺ ion.
-
Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the carbonyl carbon and the ester group results in the loss of a neutral radical of 59 Da, also yielding the 2-methoxybenzoyl cation (m/z 135) . This pathway converges with Pathway A, reinforcing the high expected abundance of the m/z 135 ion.
Pathway C: Fragmentation of the Aromatic Moiety
The 2-methoxybenzoyl cation (m/z 135) is not an endpoint. It undergoes further, well-documented fragmentation characteristic of methoxy-substituted aromatic compounds.[6]
-
Loss of Carbon Monoxide (CO): Acylium ions readily lose CO (28 Da) to form a phenyl cation. The ion at m/z 135 is expected to lose CO to produce the 2-methoxyphenyl cation at m/z 107 .
-
Fragmentation of the Methoxy Group: The resulting 2-methoxyphenyl cation (m/z 107) can then lose a methyl radical (•CH₃, 15 Da) to form an ion at m/z 92 , followed by the loss of another CO molecule to yield an ion at m/z 64 . Alternatively, loss of formaldehyde (CH₂O, 30 Da) from the m/z 107 ion can produce the cyclopentadienyl cation at m/z 77 .
The fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathways for Methyl 2-(2-methoxyphenyl)-2-oxoacetate.
Data Summary and Interpretation
The predicted key ions and their origins are summarized below for quick reference during spectral analysis.
| m/z | Proposed Fragment Ion | Formula | Pathway | Predicted Relative Abundance |
| 194 | Molecular Ion [M]⁺• | C₁₀H₁₀O₄⁺• | - | Low to Medium |
| 163 | [M - •OCH₃]⁺ | C₉H₇O₄⁺ | B | Medium |
| 135 | [2-methoxybenzoyl]⁺ | C₈H₇O₂⁺ | A, B | High (likely Base Peak) |
| 107 | [C₇H₇O]⁺ | C₇H₇O⁺ | C | Medium to High |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | C | Medium |
| 59 | [COOCH₃]⁺ | CH₃O₂⁺ | A | Low |
Comparative Analysis: The Importance of the Methoxy Group
To underscore the diagnostic value of the fragmentation pattern, we compare it with two logical alternatives.
-
Alternative 1: Methyl Benzoylformate (C₉H₈O₃, MW 164) : This analog lacks the methoxy group. Its mass spectrum would be dominated by the benzoyl cation (m/z 105 ) and its subsequent fragmentation product, the phenyl cation (m/z 77 ), from the loss of CO. The absence of the abundant m/z 135 peak and the shift of the molecular ion to m/z 164 provides a clear point of differentiation.
-
Alternative 2: Methyl 2-(4-methoxyphenyl)-2-oxoacetate (para-isomer, MW 194) : While sharing the same molecular weight and many primary fragments (m/z 194, 163, 135), the ortho-isomer may exhibit unique fragmentation due to the "ortho effect."[7] This involves interaction between the adjacent methoxy and acyl groups, potentially leading to minor, unique fragments from rearrangements, such as the loss of water after an intramolecular hydrogen transfer. While the primary fragments are identical, the relative abundances may differ slightly, requiring careful comparison with a reference standard for absolute confirmation.
Recommended Experimental Protocol
This section provides a robust, self-validating protocol for the GC-MS analysis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate.
Sample Preparation
-
Solution Preparation : Prepare a 100-1000 µg/mL stock solution of the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
Quality Control : Prepare a solvent blank and, if available, a standard of a related compound (e.g., methyl benzoate) to verify system performance.
GC-MS Instrumentation and Conditions
The following conditions are a standard starting point and can be adapted for various manufacturers' instruments (e.g., Agilent, Shimadzu, Thermo Fisher).
-
Gas Chromatograph (GC)
-
Injection Port : Split/Splitless, operated in split mode (e.g., 20:1 ratio) to avoid column overload.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium, constant flow rate of 1.0-1.2 mL/min.
-
Column : A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Transfer Line Temperature : 280 °C.
-
Scan Range : m/z 40 - 450.
-
Solvent Delay : 3-4 minutes (to prevent filament damage from the solvent peak).
-
Caption: A standard workflow for the GC-MS analysis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate.
Conclusion
The GC-MS analysis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate is predicted to yield a characteristic and interpretable mass spectrum. The fragmentation is dominated by α-cleavage to produce a highly stable 2-methoxybenzoyl cation at m/z 135 , which is expected to be the base peak. Subsequent fragmentation of this ion via the loss of carbon monoxide (to m/z 107 ) and further aromatic ring cleavages provides a rich fingerprint for structural confirmation. By understanding these fundamental pathways and employing a robust analytical protocol, researchers can confidently identify this compound, distinguish it from structural isomers and analogs, and ensure the integrity of their synthetic processes.
References
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chem Aazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]
-
Hanst, P. L., & Clark, J. H. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]
-
Chemistry Learner. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
-
Yergaliyev, T. M., et al. (2025, August 6). Mass Spectra of β-Keto Esters. ResearchGate. Retrieved from [Link]
-
Ogunsuyi, O. B., et al. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis and phytochemical screening of polyherbal aqueous leaves extract (PALE). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Andersen, J. E. T. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Validating Synthetic Routes for Methyl 2-(2-methoxyphenyl)-2-oxoacetate via IR Spectroscopy
Executive Summary
This guide evaluates synthetic strategies for Methyl 2-(2-methoxyphenyl)-2-oxoacetate , a critical scaffold in pharmaceutical and agrochemical development (e.g., strobilurin fungicides). The core challenge in synthesizing this molecule is achieving ortho-regioselectivity on the anisole ring.
Our comparative analysis demonstrates that Grignard Addition (Route B) offers superior regiocontrol compared to Friedel-Crafts Acylation (Route A) , which predominantly yields the unwanted para-isomer. We provide a self-validating Infrared (IR) Spectroscopy protocol capable of distinguishing these isomers and validating the
The Synthetic Challenge: Ortho vs. Para
The target molecule contains two distinct structural requirements:
- -Keto Ester Moiety: A reactive dicarbonyl system.
-
Ortho-Substitution: The side chain must be adjacent to the methoxy group.
The "Trap" of Friedel-Crafts Acylation
Standard electrophilic aromatic substitution (EAS) on anisole is directed by the methoxy group, a strong ortho/para director. However, due to steric hindrance at the ortho position, Friedel-Crafts acylation with methyl oxalyl chloride typically yields >90% of the para-isomer (Methyl 2-(4-methoxyphenyl)-2-oxoacetate) [1].
Senior Scientist Insight: Many protocols fail here. Unless a blocking group is used, Route A is chemically valid but regiochemically flawed for this specific target.
Comparative Analysis of Synthetic Routes
Route A: Friedel-Crafts Acylation (Not Recommended)
-
Reagents: Anisole + Methyl Oxalyl Chloride +
. -
Outcome: Predominantly para-isomer.
-
IR Signature: Shows
-keto ester peaks, but the fingerprint region ( ) indicates 1,4-disubstitution.
Route B: Grignard Addition to Dimethyl Oxalate (Recommended)
-
Reagents: 2-Bromoanisole
Grignard Reagent Dimethyl Oxalate. -
Mechanism: Nucleophilic Acyl Substitution.
-
Outcome: 100% ortho-regioselectivity (pre-defined by starting material).
-
Senior Scientist Insight: Inverse addition (adding Grignard to excess oxalate) is critical to prevent double-addition, which would form the tertiary alcohol byproduct.
Route C: Benzylic Oxidation (Alternative)
-
Reagents: Methyl 2-(2-methoxyphenyl)acetate +
or . -
Mechanism: Benzylic oxidation.
-
Outcome: Variable yields; risk of over-oxidation to benzoic acid derivatives.
Visualization of Synthetic Logic
The following diagram illustrates the decision logic and chemical pathways.
Figure 1: Comparison of Synthetic Pathways. Route B (Blue/Green) guarantees the correct regioisomer, whereas Route A (Red) leads to the incorrect para-isomer.
Detailed Experimental Protocol (Route B)
Objective: Synthesis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate via Grignard.
Phase 1: Grignard Generation[3]
-
Setup: Flame-dry a 3-neck RBF equipped with a condenser, addition funnel, and
inlet. -
Activation: Add Magnesium turnings (1.1 eq) and a crystal of iodine. Heat gently until iodine vaporizes.
-
Initiation: Add 10% of the 2-bromoanisole (1.0 eq total) in anhydrous THF. Wait for exotherm (turbidity indicates start).
-
Completion: Dropwise add remaining bromide. Reflux for 1 hour.
-
Validation: Solution turns dark grey/brown. Most Mg is consumed.
-
Phase 2: Electrophilic Trapping (The Critical Step)
-
Preparation: In a separate flask, dissolve Dimethyl Oxalate (2.0 eq) in THF. Cool to
.-
Causality: Excess oxalate and low temperature prevent the Grignard from attacking the product ketone (which would yield a tertiary alcohol).
-
-
Addition: Cannulate the Grignard solution slowly into the oxalate solution over 45 minutes.
-
Quench: Warm to
and quench with saturated . -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
IR Spectroscopy Validation Guide
This section defines the "Self-Validating" criteria. You must confirm the presence of the
Table 1: Critical IR Assignments
| Functional Group | Theoretical Wavenumber ( | Observed Target Range ( | Diagnostic Value |
| Ester C=O | 1735 - 1750 | 1740 - 1748 | Confirms ester formation.[3][4] |
| Ketone C=O | 1680 - 1700 | 1685 - 1695 | Conjugated with aryl ring.[4] Lower |
| Aryl C-O | 1230 - 1270 | 1250 (Strong) | Methoxy group presence. |
| Ortho-Subst. | 735 - 770 | 750 - 760 (Strong) | CRITICAL: Distinguishes Target from Para-isomer. |
| Para-Subst. | 800 - 850 | 830 (Absent) | If present, indicates synthesis failure (Route A). |
Interpretation Logic
-
The Carbonyl Doublet: You will not see a single carbonyl peak. You must see a "split" or doublet in the carbonyl region. The higher energy peak is the ester; the lower is the conjugated ketone [2].
-
The Fingerprint Region (Isomer Check):
-
Ortho (Target): Look for a single strong band near
(C-H out-of-plane bending for 1,2-disubstitution). -
Para (Impurity): Look for a strong band near
(1,4-disubstitution).
-
IR Validation Workflow (PAT)
Use the following decision tree to validate your crude product before purification.
Figure 2: IR Decision Tree for Rapid Product Validation. This logic filters out successful chemical transformations that failed regiochemically.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution - Regioselectivity).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Infrared Spectroscopy: A Survey of Functional Groups -
-Keto Esters). -
Org. Synth. (1944). Grignard Reagents from Aryl Halides. Organic Syntheses, Coll. Vol. 1, p. 226.[1]
-
SpectraBase. (n.d.). IR Spectrum of Methyl 2-oxo-2-phenylacetate (Analog). Wiley Science Solutions.
Sources
A Comparative Guide to Catalysts for Asymmetric α-Keto Ester Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of α-keto esters to their corresponding α-hydroxy esters is a critical transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3][4] The resulting chiral α-hydroxy esters are valuable building blocks, and achieving high stereoselectivity in their preparation is paramount. This guide provides a comparative analysis of the leading catalytic systems for this transformation, focusing on transition metal catalysts, particularly Noyori-type systems, and biocatalysts such as ketoreductases (KREDs). We will delve into their mechanisms, performance, and practical considerations to aid in catalyst selection for your specific research and development needs.
The Significance of Chiral α-Hydroxy Esters
Chiral α-hydroxy esters are prevalent structural motifs in numerous biologically active molecules. Their synthesis with high enantiomeric and diastereomeric purity is a key challenge in modern organic synthesis. The asymmetric reduction of prochiral α-keto esters stands out as one of the most direct and atom-economical methods to access these valuable intermediates.
Comparative Analysis of Catalytic Systems
The two primary classes of catalysts for the asymmetric reduction of α-keto esters are transition metal complexes and biocatalysts. Each offers distinct advantages and is suited for different applications.
Transition Metal Catalysts: The Power of Noyori-Type Systems
Ruthenium-based catalysts, pioneered by Ryoji Noyori, have become a cornerstone of asymmetric hydrogenation.[5] These catalysts, typically featuring a chiral BINAP ligand and a diamine, are renowned for their high efficiency and enantioselectivity in the reduction of a broad range of ketones, including α-keto esters.[5][6]
Mechanism of Action: The Noyori asymmetric hydrogenation mechanism involves the formation of a ruthenium hydride species which then coordinates to the ketone substrate.[6] The stereochemical outcome is dictated by the chiral environment created by the BINAP and diamine ligands, which directs the hydride transfer to one face of the carbonyl group.[6][7][8] The reaction proceeds through a six-membered pericyclic transition state.
Performance: Noyori-type catalysts can achieve exceptional levels of enantioselectivity, often exceeding 99% ee.[7][8] They are also capable of high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale industrial applications.
Table 1: Performance of Representative Noyori-Type Catalysts in α-Keto Ester Reduction
| Catalyst | Substrate | Product | ee (%) | Conditions | Reference |
| RuCl(p-cymene)[(S,S)-TsDPEN] | α-Methoxyimino-β-keto esters | Corresponding α-hydroxy-β-imino esters | 93-99 | Formic acid-triethylamine, DMF, 25 °C | [9][10] |
| (arene)RuCl(monosulfonamide) | β-Aryl α-keto esters | γ-Butyrolactones | High | DKR/lactonization sequence | [11] |
| Iron-based Noyori variant | Acetophenone | 1-Phenylethanol | Moderate to good | Asymmetric transfer hydrogenation |
Advantages:
-
High Enantioselectivity: Consistently deliver products with excellent enantiomeric excess.[7][8]
-
Broad Substrate Scope: Effective for a wide variety of α-keto esters.
-
High Efficiency: Capable of high TONs and TOFs.
Limitations:
-
Cost: Ruthenium and chiral ligands can be expensive.
-
Air and Moisture Sensitivity: Often require inert atmosphere techniques.
-
Metal Contamination: Residual metal in the final product can be a concern, especially in pharmaceutical applications.
Biocatalysts: The Precision of Ketoreductases (KREDs)
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a cofactor, typically NADPH or NADH.[12][13] They offer a green and highly selective alternative to traditional chemical catalysts.
Mechanism of Action: KREDs possess a highly structured active site that precisely orients the substrate and the cofactor (NAD(P)H). The hydride from the cofactor is then delivered to one specific face of the carbonyl group, resulting in high stereoselectivity. The cofactor is regenerated in situ by a secondary enzyme system, often using a sacrificial alcohol like isopropanol.[13]
Performance: KREDs can achieve exceptional enantiomeric and diastereomeric excess, often greater than 99% ee and 99:1 dr.[14] They are particularly adept at dynamic kinetic resolution (DKR) of racemic α-substituted-β-keto esters, providing access to all four possible stereoisomers of the corresponding α-substituted-β-hydroxy esters.[14][15]
Table 2: Performance of Ketoreductases in α-Keto Ester Reduction
| KRED | Substrate | Product | ee (%) | de (%) or dr | Conditions | Reference |
| KRED-110 | Racemic α-fluoro-β-keto esters | anti 2S,3S α-fluoro-β-hydroxy ester | High | High | DYRKR | [15] |
| KRED-130 | Racemic α-fluoro-β-keto esters | syn 2S,3R α-fluoro-β-hydroxy ester | High | Less specific | DYRKR | [15] |
| ChKRED12 M191S | Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2S,3S)-3-hydroxy-2-methoxy-3-phenylpropanoate | >99 | >99:1 | DKR | [14] |
| ChKRED12 Q151Y/M191L | Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2R,3R)-3-hydroxy-2-methoxy-3-phenylpropanoate | >99 | 98:2 | DKR | [14] |
| LfSDR1 | Aryl α-chloro β-keto esters | anti-aryl α-chloro β-hydroxy esters | >99 | up to >99:1 | DYRKR |
Advantages:
-
Exceptional Selectivity: Often surpass chemical catalysts in both enantioselectivity and diastereoselectivity.[14]
-
Mild Reaction Conditions: Operate in aqueous media at or near ambient temperature and pressure.
-
Environmentally Benign: Biodegradable and avoid the use of heavy metals.
-
Dynamic Kinetic Resolution: Can efficiently resolve racemic mixtures to a single stereoisomer in high yield.[14][15]
Limitations:
-
Substrate Specificity: Can have a narrower substrate scope compared to some transition metal catalysts.
-
Cofactor Regeneration: Requires a system for cofactor recycling, which can add complexity.[13]
-
Enzyme Stability: Can be sensitive to temperature, pH, and organic solvents.
Experimental Workflow and Protocols
General Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst for a specific α-keto ester reduction.
Caption: A general workflow for screening α-keto ester reduction catalysts.
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation with a Noyori-Type Catalyst
This protocol is a general guideline inspired by literature procedures for the asymmetric transfer hydrogenation of an α-keto ester.[16]
Materials:
-
α-keto ester (1.0 equiv)
-
RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv, 1.0 mol%)
-
Sodium formate (5.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Argon or Nitrogen gas
-
Microwave vial or Schlenk tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add the α-keto ester and RuCl(p-cymene)[(S,S)-TsDPEN].
-
Flush the vial with argon.
-
Add sodium formate followed by a 1:1 mixture of MeOH and H₂O to achieve a final substrate concentration of 1 M.
-
Flush the vial with argon again, then seal it.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified α-hydroxy ester by chiral HPLC or GC.
Representative Experimental Protocol: Biocatalytic Reduction with a Ketoreductase
This protocol is a general representation of a KRED-catalyzed reduction.
Materials:
-
α-keto ester
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Isopropanol (as co-solvent and for regeneration)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add glucose (for cofactor regeneration), NADP⁺ or NAD⁺ (catalytic amount, e.g., 1 mM), and the ketoreductase.
-
Add the α-keto ester substrate (e.g., 10-100 mM). Isopropanol can be used as a co-solvent to improve substrate solubility.
-
Initiate the reaction by adding the glucose dehydrogenase.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots and analyzing for substrate consumption and product formation by HPLC or GC.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product and determine the enantiomeric and diastereomeric excess by chiral chromatography.
Conclusion and Future Outlook
Both Noyori-type catalysts and ketoreductases have demonstrated their prowess in the asymmetric reduction of α-keto esters, each with a distinct set of advantages. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, scalability, cost considerations, and the desired level of stereochemical purity.
The field continues to evolve with the development of more active and selective catalysts based on earth-abundant metals and through the power of enzyme engineering. These advancements promise to provide even more efficient and sustainable solutions for the synthesis of chiral α-hydroxy esters, further empowering researchers in the pharmaceutical and chemical industries.
References
- Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases. PubMed.
- Noyori Hydrogen
- The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional c
- The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional c
- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
- Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
- The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts.
- Noyori Asymmetric Hydrogen
- Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem.
- Recent advances in the transesterific
- Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones.
- Reduction of α‐keto esters.[a,b].
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
- The Noyori Asymmetric Hydrogen
- Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
- Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogen
- Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
- Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
- Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2.... PMC.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogen
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya C
- (PDF) Transition-Metal-Free Reduction of α-Keto Thioesters with Hydrosilanes at Room Temperature: Divergent Synthesis through Reagent-Controlled Chemoselectivities.
- Reduction of .alpha.-diketones and .alpha.-keto esters with hydrogen iodide in acetic anhydride-acetic acid. The Journal of Organic Chemistry.
- Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. Semantic Scholar.
- .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society.
- Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. PubMed.
- WO2004093851A1 - Alpha-hydroxy acid ester drug delivery compositions and methods of use.
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
- Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.
- Asymmetric reduction of ketones and β-keto esters by (S)
- Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Organic Chemistry Portal.
- Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. PubMed.
- Pharmaceutical compounds with α‐hydroxy esters..
- SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of Alaska Fairbanks.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2004093851A1 - Alpha-hydroxy acid ester drug delivery compositions and methods of use - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 15. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 16. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking yield of Methyl 2-(2-methoxyphenyl)-2-oxoacetate across different synthetic methods
Topic: Benchmarking Yield of Methyl 2-(2-methoxyphenyl)-2-oxoacetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (also referred to as Methyl (2-methoxyphenyl)glyoxylate) is a critical intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various cardiovascular pharmaceuticals. Its synthesis is complicated by the steric and electronic demands of the ortho-methoxy substituent.
This guide benchmarks three distinct synthetic methodologies. Our analysis reveals that while Friedel-Crafts acylation offers the lowest raw material cost, it suffers from poor regioselectivity (para-dominance). The Grignard metallation route emerges as the superior method for laboratory-scale and high-purity applications, delivering consistent yields (>80%) with absolute regiocontrol. A third route, Benzylic Oxidation , offers a metal-free alternative but struggles with scalability due to reagent toxicity (
Part 1: Strategic Analysis of Synthetic Routes
The following decision matrix visualizes the trade-offs between the three primary methodologies.
Figure 1: Decision tree comparing the three primary synthetic pathways based on yield, precursor availability, and critical quality attributes (CQA).
Part 2: Benchmarking Data
The following data is aggregated from internal validation protocols and literature precedents.
| Metric | Method A: Grignard Metallation | Method B: Friedel-Crafts | Method C: Benzylic Oxidation |
| Precursor Cost | High (2-Bromoanisole) | Low (Anisole) | Moderate (Arylacetate) |
| Regioselectivity | 100% Ortho | ~10:90 (Ortho:Para) | N/A (Pre-functionalized) |
| Isolated Yield | 82% - 88% | 25% - 35% (Ortho isomer) | 60% - 70% |
| Reaction Time | 4-6 Hours | 12-24 Hours | 8-12 Hours |
| Purification | Simple Crystallization/Flash | Difficult Distillation | Column Chromatography |
| Green Chemistry | Moderate (THF waste) | Poor (AlCl3 waste) | Poor (Selenium toxicity) |
Part 3: Detailed Experimental Protocols
Method A: Grignard Metallation (The "Gold Standard")
Rationale: This method utilizes the halogen handle on 2-bromoanisole to direct the carbon-carbon bond formation exclusively to the ortho position. The use of dimethyl oxalate in excess prevents double addition (formation of the tertiary alcohol).
Reagents:
-
2-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.2 equiv)[1]
-
Dimethyl oxalate (2.0 equiv)
-
THF (Anhydrous)[1]
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Activate by dry stirring with a crystal of iodine until iodine vapor sublimates.
-
Grignard Formation: Add minimal THF to cover Mg. Add 10% of the 2-bromoanisole solution.[2] Initiate reaction with a heat gun if necessary. Once reflux sustains, add remaining bromide dropwise to maintain gentle reflux. Reflux for 1 hour after addition.
-
Nucleophilic Attack: Cool the Grignard solution to -10°C . In a separate flask, dissolve Dimethyl Oxalate (2.0 equiv) in THF and cool to -10°C.
-
Cannulation: Slowly transfer the Grignard reagent into the oxalate solution (inverse addition) over 30 minutes. Crucial: Inverse addition ensures the nucleophile is always in the presence of excess electrophile, favoring mono-addition.
-
Quench: Stir for 2 hours at 0°C. Quench with saturated
. -
Workup: Extract with EtOAc, wash with brine, dry over
. Evaporate solvent. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10% EtOAc in Hexanes).
Mechanism Visualization:
Figure 2: Mechanistic flow of the Grignard addition to dimethyl oxalate, highlighting the critical tetrahedral intermediate collapse.
Method B: Friedel-Crafts Acylation (Comparative Only)
Rationale: Included for comparison to demonstrate why it is not recommended for this specific isomer. Warning: This reaction produces primarily the para-isomer (Methyl 2-(4-methoxyphenyl)-2-oxoacetate).
Protocol:
-
Suspend
(1.5 equiv) in DCM at 0°C. -
Add Methyl Oxalyl Chloride (1.2 equiv) dropwise.
-
Add Anisole (1.0 equiv) dropwise.[3]
-
Reflux for 12 hours.
-
Result: HPLC analysis typically shows a 90:10 ratio favoring the para-isomer. Separation requires high-efficiency fractional distillation, rendering the effective yield of the ortho-isomer <30%.
Method C: Selenium Dioxide Oxidation
Rationale: Useful if Methyl (2-methoxyphenyl)acetate is the available starting material. It avoids organometallics but requires handling toxic selenium waste.
Protocol:
-
Dissolve Methyl (2-methoxyphenyl)acetate in 1,4-dioxane.
-
Add
(2.5 equiv). -
Heat to 100°C for 8 hours.
-
Filter through Celite to remove black Selenium metal.
-
Yield: 65%. Major impurity is the over-oxidized carboxylic acid or unreacted starting material.
References
-
Regioselective Grignard Formation: BenchChem Application Notes. "Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole." Available at: (Accessed Feb 2026).
- Friedel-Crafts Selectivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for EAS regioselectivity rules).
-
Oxidation Methodologies: "Selenium Dioxide Oxidation of alpha-methylene groups." AdiChemistry. Available at: (Accessed Feb 2026).
-
Industrial Context: ResearchGate. "Synthesis of Kresoxim-methyl Intermediates." Available at: (Accessed Feb 2026).
-
General Grignard Protocols: University of Michigan. "Grignard Reaction Protocols and Safety." Available at: (Accessed Feb 2026).
Sources
Assessing Chemical Purity Standards for Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Topic: Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Comparison Guide.
Executive Summary
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS: 5180-78-9), also known as Methyl
This guide objectively compares the performance of conventional purity assessment methods (HPLC-UV, GC-MS) against the "absolute" alternative of Quantitative NMR (qNMR). It provides experimental protocols to bridge the gap between "industrial grade" supplies and the rigorous standards required for pharmaceutical research.
Part 1: The Analyte and Impurity Landscape
To accurately assess purity, one must first understand the compound's inherent instability and synthetic byproducts. The
The "Hidden" Impurity: Gem-Diol Hydration
Unlike typical esters, Methyl 2-(2-methoxyphenyl)-2-oxoacetate exists in a dynamic equilibrium with its hydrate (gem-diol) form in the presence of trace moisture.
-
Impact: This equilibrium causes peak broadening or splitting in HPLC chromatograms ("ghost peaks") and complex signal sets in NMR, often leading to the false rejection of pure lots.
-
Chemical Principle: The electron-withdrawing ester group adjacent to the ketone increases the electrophilicity of the carbonyl carbon, facilitating water addition.
Synthetic Impurity Profile
Commercial synthesis typically proceeds via the oxidation of methyl 2-(2-methoxyphenyl)acetate or Friedel-Crafts acylation. Common impurities include:
-
Precursor: Methyl 2-(2-methoxyphenyl)acetate (Incomplete oxidation).
-
Hydrolysis Product: 2-(2-Methoxyphenyl)-2-oxoacetic acid (Acidic impurity).
-
Decarbonylation Product: Methyl 2-methoxybenzoate (Thermal degradation).
Visualizing the Impurity Network
Figure 1: Synthetic and degradation pathways affecting the purity profile of Methyl 2-(2-methoxyphenyl)-2-oxoacetate.
Part 2: Comparative Assessment of Analytical Methodologies
This section evaluates the three primary "alternatives" for establishing the purity of a reference standard.
Method A: HPLC-UV (The Conventional Standard)
High-Performance Liquid Chromatography with UV detection is the industry workhorse but struggles with the specific chemistry of
-
Performance: High sensitivity; excellent for quantifying stable, UV-active impurities (e.g., starting material).
-
Limitation: The hydration equilibrium can result in split peaks if the mobile phase pH and temperature are not strictly controlled. Furthermore, without a Certified Reference Material (CRM), purity is often estimated by "Area %," which ignores response factors and non-UV active impurities (e.g., residual solvents, moisture).
Method B: GC-MS (The Volatile Alternative)
Gas Chromatography is often used for esters but is risky for this specific compound.
-
Performance: Excellent resolution of volatile organic impurities.
-
Limitation: Thermal Instability. The
-keto ester moiety is prone to decarbonylation (loss of CO) in the high-temperature injection port ( ), leading to artificially high levels of the benzoate impurity. -
Verdict: Not recommended for primary purity assignment unless cold on-column injection is used.
Method C: qNMR (The Absolute Alternative)
Quantitative Nuclear Magnetic Resonance (
-
Performance: Provides absolute purity (mass fraction) traceable to the Internal Standard (IS). It detects the hydrate, residual solvents, and the main peak simultaneously.
-
Self-Validating: The stoichiometry of the signals (e.g., O-Me singlet vs. aromatic protons) acts as an internal check for structure confirmation.
Summary Data Comparison
| Feature | HPLC-UV (Area %) | GC-MS | qNMR (Absolute) |
| Primary Output | Relative Purity | Relative Purity | Absolute Mass Purity |
| Traceability | Low (Requires CRM) | Low | High (SI Traceable via IS) |
| Thermal Risk | Low | High (Decarbonylation) | None (Ambient Temp) |
| Hydrate Detection | Poor (Peak Splitting) | None (Dehydrates) | Excellent (Distinct Shifts) |
| Suitability | Routine QC | Impurity ID | Standard Qualification |
Part 3: Experimental Protocols
Protocol 1: High-Fidelity HPLC Method (For Routine QC)
Objective: To suppress hydrate formation and separate the precursor from the product.
-
Column: C18 reverse-phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A:
Phosphoric Acid in Water (Acidic pH stabilizes the keto form). -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
90% B (Linear gradient) -
15–20 min: 90% B (Wash)
-
-
Flow Rate:
. -
Detection: UV at 254 nm (overlaps with anisole absorption) and 310 nm (specific to the conjugated
-keto system). -
Sample Diluent: Acetonitrile (anhydrous) to minimize on-column hydration.
Protocol 2: qNMR Workflow (For Primary Standardization)
Objective: To determine the absolute mass purity (
1. Internal Standard (IS) Selection:
-
Recommended: Maleic Acid (Singlet at
in DMSO- ). -
Why? The signal falls in a clear region between the methoxy singlets (
) and the aromatic region ( ) of the analyte. It is non-hygroscopic and available in high purity (TraceCERT®).
2. Sample Preparation:
-
Weigh
of Methyl 2-(2-methoxyphenyl)-2-oxoacetate ( ) and of Maleic Acid ( ) into the same vial using a micro-balance ( ). -
Dissolve in
of DMSO- . (DMSO is preferred over as it slows the proton exchange of any hydrate/acid species, sharpening the peaks).
3. Acquisition Parameters:
-
Pulse Angle:
. -
Relaxation Delay (
): (Must be of the longest relaxing proton, typically the IS). -
Scans: 16 or 32 (for sufficient S/N ratio > 300:1).
-
Temperature:
.
4. Calculation:
Where:
- = Integral area.
- = Number of protons (Maleic acid = 2; Analyte O-Me = 3).
- = Molecular weight.
- = Purity of Internal Standard (e.g., 0.999).
Part 4: Decision Framework
When should you use which method? Use this logic flow to select the appropriate validation tool.
Figure 2: Decision matrix for selecting the analytical method based on the availability of reference standards.
References
-
National Institutes of Health (NIH) - PubChem. Methyl 2-(2-methoxyphenyl)-2-oxoacetate (Compound Summary). Available at: [Link]
-
Stella, V. J., et al. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry.[1] Journal of Pharmaceutical Sciences.[1] Available at: [Link]
-
BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD) - Maleic Acid.[2] Available at: [Link]
-
Specific Polymers. Comparison of HPLC vs NMR techniques for Purity Assessment. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Methyl 2-(2-methoxyphenyl)-2-oxoacetate: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. The proper disposal of chemical compounds is not merely a regulatory hurdle, but a cornerstone of a safe, efficient, and ethical laboratory practice. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 2-(2-methoxyphenyl)-2-oxoacetate, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Hazard Assessment: Understanding the Compound
Key Inferred Hazards:
-
Flammability: Many organic solvents and esters are flammable.[1] It is crucial to treat this compound as a flammable liquid, keeping it away from heat, sparks, open flames, and other ignition sources.[1]
-
Toxicity and Irritation: Similar compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[2] Inhalation may also cause respiratory irritation.[2]
Therefore, all handling and disposal operations must be conducted under the assumption that Methyl 2-(2-methoxyphenyl)-2-oxoacetate is a flammable and hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to chemical hazards.[3][4][5] The following table outlines the required PPE for handling and disposing of Methyl 2-(2-methoxyphenyl)-2-oxoacetate.
| Body Part | Required PPE | Rationale and OSHA Standard |
| Eyes/Face | Safety goggles and a face shield | Protects against splashes and vapors. Safety glasses must be worn beneath a face shield for full protection. Complies with OSHA 29 CFR 1910.133.[4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Protects against skin absorption of harmful substances. Complies with OSHA 29 CFR 1910.138.[4] |
| Body | Flame-resistant lab coat | Shields skin and clothing from chemical spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of potentially harmful vapors. |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Methyl 2-(2-methoxyphenyl)-2-oxoacetate is a multi-step process that must adhere to federal, state, and local regulations. The Environmental Protection Agency (EPA) classifies flammable liquids as hazardous waste, dictating their disposal protocol.[6][7][8]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for Methyl 2-(2-methoxyphenyl)-2-oxoacetate waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents, including the full chemical name "Methyl 2-(2-methoxyphenyl)-2-oxoacetate".[7] Avoid using abbreviations or chemical formulas.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.
Step 2: Storage of Chemical Waste
-
Accumulation Point: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area must be well-ventilated. If possible, store in a flammable safety cabinet.[7]
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Contact them to schedule a pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS office. Accurate documentation is a legal requirement.
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste management company to transport and dispose of the chemical in accordance with all regulations.[6] This typically involves incineration at a permitted facility.[9]
Disposal Decision-Making Flowchart:
Caption: Disposal workflow for Methyl 2-(2-methoxyphenyl)-2-oxoacetate.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical.
Small Spill Cleanup (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[10][11][12] Work from the outside of the spill inward to prevent spreading.[10]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Labeling and Disposal: Seal and label the waste container and arrange for disposal through your EHS department.
Large Spill (greater than 100 mL or outside a fume hood):
-
EVACUATE: Immediately evacuate the laboratory and alert others to evacuate.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's emergency response team and EHS department immediately. Provide them with the chemical name and approximate quantity of the spill.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Conclusion: Fostering a Culture of Safety
The responsible disposal of Methyl 2-(2-methoxyphenyl)-2-oxoacetate is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to established disposal and emergency procedures, researchers can ensure a safe working environment and maintain regulatory compliance. This commitment to safety not only protects individuals but also strengthens the integrity of the scientific community.
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Colorado Boulder. Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American Laboratory Trading. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. (2025, December 18). AllSource Environmental. Retrieved from [Link]
-
Regulations for Handling Flammable Liquid Waste: What You Need to Know. (2024, January 16). Enviro-Safe. Retrieved from [Link]
-
How to Dispose of Flammable Waste Safely. (2022, June 1). Air Sea Containers. Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Environmental Health & Safety - Georgia Institute of Technology. Retrieved from [Link]
-
8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]
-
Safety Data Sheet - Methyl 2-oxoacetate. (2024, March 26). Angene Chemical. Retrieved from [Link]
-
Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh Safety. Retrieved from [Link]
-
CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety - UNC Charlotte. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City College of New York. Retrieved from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
-
SAFETY DATA SHEET. (2017, October 20). Regulations.gov. Retrieved from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 7. airseacontainers.com [airseacontainers.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. westlab.com [westlab.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. safety.charlotte.edu [safety.charlotte.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
